mSIRK
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C93H150N20O25 |
|---|---|
Molecular Weight |
1948.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C93H150N20O25/c1-11-14-15-16-17-18-19-20-21-22-23-31-73(118)102-70(51-114)87(132)112-77(54(8)12-2)89(134)104-62(29-26-41-98-93(96)97)82(127)103-61(28-24-25-40-94)81(126)100-56(10)79(124)105-64(44-53(6)7)83(128)107-66(47-72(95)117)86(131)111-78(55(9)13-3)90(135)109-63(43-52(4)5)80(125)99-50-74(119)101-68(46-58-34-38-60(116)39-35-58)91(136)113-42-27-30-71(113)88(133)108-67(48-75(120)121)85(130)106-65(45-57-32-36-59(115)37-33-57)84(129)110-69(92(137)138)49-76(122)123/h32-39,52-56,61-71,77-78,114-116H,11-31,40-51,94H2,1-10H3,(H2,95,117)(H,99,125)(H,100,126)(H,101,119)(H,102,118)(H,103,127)(H,104,134)(H,105,124)(H,106,130)(H,107,128)(H,108,133)(H,109,135)(H,110,129)(H,111,131)(H,112,132)(H,120,121)(H,122,123)(H,137,138)(H4,96,97,98)/t54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,77-,78-/m0/s1 |
InChI Key |
OYDDVHGMRJKOJQ-JDNWVJBKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide to the Mechanism of Action of mSIRK
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of mSIRK (myristoylated SIRK), a cell-permeable peptide that acts as a potent activator of G protein signaling pathways. The information presented is based on foundational and subsequent research that has elucidated its molecular interactions and downstream cellular effects.
Core Mechanism: Direct Engagement and Dissociation of G Protein Subunits
This compound is a synthetic, N-terminally myristoylated peptide (myr-SIRKALNILGYPDYD) designed to be cell-permeable. Its primary mechanism of action is the direct binding to the βγ subunits (Gβγ) of heterotrimeric G proteins. This interaction disrupts the interface between the Gβγ dimer and the Gα subunit, promoting the dissociation of the G protein heterotrimer into its constituent Gα-GDP and Gβγ subunits.[1] A crucial aspect of this compound's action is that it facilitates this dissociation without stimulating nucleotide exchange (GDP for GTP) on the Gα subunit, which is the canonical mechanism of G protein activation by G protein-coupled receptors (GPCRs).[1]
The myristoylation of the SIRK peptide is essential for its activity in cellular contexts, as it allows the peptide to penetrate the plasma membrane and access intracellular G proteins. Unmyristoylated versions of the peptide do not elicit the same cellular responses.[1]
Downstream Signaling Cascades Activated by this compound
The release of free Gβγ subunits initiated by this compound triggers a cascade of downstream signaling events. Gβγ dimers are themselves active signaling molecules that interact with and modulate the activity of a variety of effector enzymes and ion channels. The key signaling pathways activated by this compound include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to be a potent activator of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[1] This activation is rapid and dose-dependent. In addition to the ERK1/2 cascade, this compound also stimulates the phosphorylation of other MAPK family members, including Jun N-terminal Kinase (JNK) and p38 MAP kinase.[1]
-
Phospholipase C (PLC) Activation and Calcium Mobilization: this compound stimulates the activity of phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] The generation of IP3 leads to the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum, resulting in a transient increase in cytosolic calcium concentration.[1]
Quantitative Data
The following table summarizes the available quantitative data for the activity of this compound.
| Parameter | Value | Cell Type(s) | Reference |
| EC50 for ERK1/2 Activation | 2.5 - 5 µM | Rat arterial smooth muscle cells, Rat2 cells | [1] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: Mechanism of this compound action.
This compound-Induced Downstream Signaling Pathways
References
The Impact of mSIRK on ERK1/2 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of mSIRK, a cell-permeable peptide, on the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological processes.
Core Mechanism of Action
This compound (myristoylated SIRK) is a synthetic, cell-permeable peptide that functions as an activator of the ERK1/2 signaling cascade. Its primary mechanism of action involves the disruption of the heterotrimeric G-protein complex. Specifically, this compound binds to the Gβγ subunit, promoting the dissociation of the Gα subunit. This event unleashes free Gβγ subunits, which can then initiate downstream signaling events, culminating in the activation of the ERK1/2 pathway. This activation occurs without stimulating nucleotide exchange on the Gα subunit.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound's effect on ERK1/2 signaling.
| Parameter | Value | Cell Types | Reference |
| EC50 for ERK1/2 Activation | 2.5 - 5 µM | Rat arterial smooth muscle cells, Rat2 cells | [1][3][4] |
| Concentration Range for Activation | 1.2 - 30 µM | Various | [5] |
| Time to Full Activation | ~1 minute | Various | [5] |
| Duration of Activation | Weakens within 30 minutes | Various | [5] |
Table 1: Key Quantitative Data for this compound-induced ERK1/2 Activation
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the intricate processes involved, the following diagrams, generated using the DOT language, visualize the this compound-induced ERK1/2 signaling pathway and a typical experimental workflow for its investigation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on ERK1/2 signaling.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is designed to detect the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in cell lysates following treatment with this compound.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293, or a relevant cell line) in 6-well plates at a density of 5 x 10^5 cells/well and culture overnight.
-
Serum-starve the cells for 12-24 hours prior to treatment to reduce basal ERK1/2 phosphorylation.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) for a fixed time (e.g., 5 minutes) for a dose-response experiment.
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 5 µM) for various durations (e.g., 0, 1, 5, 15, 30, 60 minutes).
b. Cell Lysis:
-
After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
d. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2 (typically at a 1:1000 dilution), followed by the secondary antibody and detection steps as above.
In Vitro Kinase Assay for ERK1/2 Activity
This assay measures the enzymatic activity of ERK1/2 immunoprecipitated from this compound-treated cells.
a. Immunoprecipitation of ERK1/2:
-
Following cell treatment and lysis as described in the Western Blot protocol, pre-clear the cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an anti-ERK1/2 antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for an additional 2-3 hours at 4°C.
-
Collect the immunoprecipitated complex by centrifugation and wash the beads three times with lysis buffer and once with kinase assay buffer.
b. Kinase Reaction:
-
Resuspend the beads in kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Add a suitable substrate for ERK1/2, such as Myelin Basic Protein (MBP) (e.g., 10 µg).
-
Initiate the kinase reaction by adding ATP (e.g., 200 µM) and [γ-³²P]ATP (10 µCi).
-
Incubate the reaction mixture at 30°C for 20-30 minutes with gentle agitation.
-
Terminate the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
c. Detection of Substrate Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the phosphorylated substrate.
-
Quantify the band intensity to determine the relative kinase activity.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell proliferation.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).
b. MTT Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
c. Formazan Solubilization and Measurement:
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the untreated control.
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on the migratory capacity of cells.
a. Chamber Preparation:
-
Use a Boyden chamber apparatus with inserts containing a porous polycarbonate membrane (typically 8 µm pore size).
-
The lower chamber should be filled with media containing a chemoattractant (e.g., 10% FBS).
-
The upper chamber will contain the cells in serum-free media.
b. Cell Seeding and Treatment:
-
Resuspend serum-starved cells in serum-free media.
-
Treat the cells with this compound at the desired concentration.
-
Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the insert.
c. Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (typically 6-24 hours, depending on the cell type).
d. Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a solution such as Crystal Violet or DAPI.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Quantify the results and compare the migratory potential of this compound-treated cells to untreated controls.[1][6][7][8][9]
References
- 1. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. ppj.phypha.ir [ppj.phypha.ir]
- 4. This compound | 593267-11-9 | MOLNOVA [molnova.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pharm.ucsf.edu [pharm.ucsf.edu]
An In-depth Technical Guide to the Role of mSIRK in Disrupting G-protein α and βγ Subunit Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The myristoylated SIRK peptide (mSIRK) has emerged as a critical tool for the investigation of G-protein signaling. This cell-permeable peptide disrupts the heterotrimeric G-protein complex by binding to the βγ subunit, promoting the dissociation of the α subunit. Notably, this action occurs without stimulating nucleotide exchange on the Gα subunit, offering a unique mechanism to study the specific roles of Gβγ-mediated signaling. This guide provides a comprehensive overview of this compound, including its mechanism of action, downstream signaling consequences, quantitative data, and detailed experimental protocols for its study.
Introduction to this compound and G-protein Signaling
Heterotrimeric G-proteins, composed of α, β, and γ subunits, are pivotal molecular switches in cellular signaling, transducing extracellular signals from G-protein coupled receptors (GPCRs) to intracellular effectors.[1][2] Upon GPCR activation, the Gα subunit exchanges GDP for GTP, leading to a conformational change that has traditionally been thought to cause the dissociation of the Gα-GTP and Gβγ subunits.[3] These dissociated subunits then modulate the activity of various downstream effectors.
This compound is a synthetic, cell-permeable peptide derived from a phage display library, with the sequence myr-SIRKALNILGYPDYD.[4][5] Its N-terminal myristoylation facilitates its penetration of the plasma membrane. This compound selectively binds to the Gβγ subunit, inducing the dissociation of the Gα subunit from the complex.[4][5] This mimcs the effect of Gβγ release and allows for the specific investigation of Gβγ-mediated signaling pathways independent of GPCR activation and Gα nucleotide exchange.
Mechanism of Action of this compound
The primary mechanism of this compound is the disruption of the protein-protein interaction between the Gα and Gβγ subunits.[5] By binding directly to the Gβγ subunit, this compound promotes the dissociation of the Gα subunit, thereby freeing the Gβγ dimer to interact with its downstream effectors.[5] A crucial aspect of this compound's action is that it does not stimulate nucleotide exchange on the Gα subunit, meaning the dissociated Gα subunit remains in its GDP-bound, inactive state.[5] This allows for the specific activation of Gβγ-mediated signaling pathways.
A single point mutation in the this compound peptide, where leucine at position 9 is replaced by alanine (this compound(L9A)), serves as a valuable negative control. This mutation abolishes the peptide's ability to bind to the Gβγ subunit and, consequently, its capacity to induce downstream signaling events like ERK1/2 phosphorylation.
Downstream Signaling Pathways Activated by this compound
The release of Gβγ subunits initiated by this compound triggers a cascade of intracellular signaling events. These include the rapid and robust activation of several key signaling pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to activate Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), Jun N-terminal Kinase (JNK), and p38 MAPK.[5]
-
Phospholipase C (PLC) Pathway: this compound stimulates the activity of PLC, which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Intracellular Calcium Mobilization: The activation of the PLC pathway by this compound results in the release of calcium (Ca2+) from intracellular stores.[5]
These downstream effects highlight the central role of Gβγ subunits in orchestrating a diverse array of cellular responses, from gene expression and cell proliferation to muscle contraction and neurotransmission.
Quantitative Data
The following table summarizes the available quantitative data for this compound's activity. Further research is needed to fully characterize its binding kinetics and inhibitory concentrations for Gα-Gβγ dissociation.
| Parameter | Value | Cell Type/System | Reference |
| EC50 for ERK1/2 Activation | 2.5-5 µM | Rat arterial smooth muscle and Rat2 cells | [5] |
| This compound Concentration Range for Kinase Activation | 1.2-30 µM | Rat arterial smooth muscle cells | |
| Time to Full ERK1/2 Activation | 1 minute | Rat arterial smooth muscle cells | |
| Duration of ERK1/2 Activation | Weakens within 30 minutes | Rat arterial smooth muscle cells |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound. These protocols are based on established methods and can be adapted for specific experimental systems.
Co-Immunoprecipitation to Demonstrate Disruption of Gα-Gβγ Interaction
This protocol details how to assess the disruption of the Gα and Gβγ subunit interaction by this compound.
Materials:
-
Cells expressing the G-protein subunits of interest
-
This compound and this compound(L9A) (negative control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against Gα subunit
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies for Western blotting: anti-Gα and anti-Gβ
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with this compound or this compound(L9A) at the desired concentration and for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the clarified lysate with an antibody against the Gα subunit for a few hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand, discard the supernatant, and wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Resuspend the beads in elution buffer and heat to denature the proteins and release them from the beads.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the Gα and Gβ subunits, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system.
-
Expected Outcome: In the presence of this compound, the amount of Gβ co-immunoprecipitated with Gα should be significantly reduced compared to the untreated and this compound(L9A)-treated controls, indicating a disruption of their interaction.
Western Blot for ERK1/2 Phosphorylation
This protocol outlines the detection of ERK1/2 activation by measuring its phosphorylation state.
Materials:
-
Cells treated with this compound or this compound(L9A)
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment and Lysis: Treat and lyse the cells as described in the co-immunoprecipitation protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using chemiluminescence.
-
-
Stripping and Re-probing (for loading control):
-
Strip the membrane of the phospho-ERK1/2 antibody.
-
Re-probe the membrane with an anti-total-ERK1/2 antibody to confirm equal loading of the ERK1/2 protein in all lanes.
-
Expected Outcome: Treatment with this compound should show a significant increase in the phosphorylated ERK1/2 signal compared to untreated and this compound(L9A)-treated cells.
Bioluminescence Resonance Energy Transfer (BRET) for G-protein Subunit Dissociation
BRET is a powerful technique to monitor protein-protein interactions in living cells in real-time. This protocol describes how to use BRET to measure the dissociation of Gα and Gβγ subunits induced by this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmids for Gα fused to a BRET donor (e.g., Renilla luciferase, Rluc) and Gβγ subunits with Gγ fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Transfection reagent
-
BRET substrate (e.g., coelenterazine h)
-
Luminometer capable of measuring dual wavelengths
Procedure:
-
Cell Transfection: Co-transfect the cells with the Gα-Rluc and Gγ-YFP (along with untagged Gβ) expression plasmids.
-
Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate.
-
BRET Measurement:
-
Replace the culture medium with a suitable buffer (e.g., HBSS).
-
Add the BRET substrate (coelenterazine h) to each well.
-
Measure the baseline BRET signal using a luminometer that can simultaneously or sequentially measure the light emission at the donor (e.g., ~480 nm for Rluc) and acceptor (e.g., ~530 nm for YFP) wavelengths.
-
Add this compound or this compound(L9A) to the wells and immediately begin kinetic measurements of the BRET signal over time.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio upon addition of this compound indicates an increase in the distance between the donor and acceptor, signifying the dissociation of the Gα and Gβγ subunits.
Expected Outcome: this compound treatment should lead to a rapid and dose-dependent decrease in the BRET ratio, while this compound(L9A) should have no effect.
Intracellular Calcium Measurement using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells cultured on glass coverslips
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Loading with Fura-2 AM:
-
Prepare a Fura-2 AM loading solution in HBSS. The final concentration of Fura-2 AM is typically 2-5 µM. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.
-
Incubate the cells on coverslips with the Fura-2 AM loading solution in the dark at room temperature or 37°C for 30-60 minutes.
-
-
De-esterification: Wash the cells with fresh HBSS and incubate for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
Calcium Imaging:
-
Mount the coverslip in an imaging chamber on the microscope stage.
-
Acquire a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add this compound or this compound(L9A) to the imaging chamber and continue to record the fluorescence ratio over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration. An increase in this ratio indicates a rise in intracellular calcium.
Expected Outcome: The addition of this compound should induce a transient increase in the 340/380 fluorescence ratio, indicating a release of intracellular calcium. This compound(L9A) should not elicit this response.
Visualizations of Signaling Pathways and Workflows
Signaling Pathway of this compound
Caption: Signaling pathway initiated by this compound.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for Co-IP to study Gα-Gβγ disruption.
Logical Relationship of this compound and its Negative Control
Caption: Logical comparison of this compound and its negative control.
Conclusion
This compound is an invaluable pharmacological tool for dissecting the intricacies of G-protein signaling. Its ability to selectively activate Gβγ-mediated pathways provides researchers with a unique opportunity to study the specific roles of these subunits in a wide range of physiological and pathological processes. The experimental protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of cellular signaling and the development of novel therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound (G-Protein βγ Binding Peptide) | ERK | 593267-11-9 | Invivochem [invivochem.com]
- 3. Stimulation of cellular signaling and G protein subunit dissociation by G protein betagamma subunit-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
The Impact of mSIRK on Downstream Signaling Cascades: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial regulators of a myriad of physiological processes. Their signaling is primarily mediated by heterotrimeric G-proteins, composed of α, β, and γ subunits. Upon receptor activation, the Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Both Gα-GTP and the free Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins. The myristoylated SIRK (mSIRK) peptide is a valuable cell-permeable tool for investigating Gβγ-mediated signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound and its impact on key downstream signaling cascades, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
This compound is a synthetic, cell-permeable peptide that selectively binds to G-protein βγ subunits.[1][2] Its mechanism of action involves disrupting the interaction between the Gα and Gβγ subunits, which promotes the dissociation of the Gα subunit without stimulating nucleotide exchange.[1][3] This release of free Gβγ subunits mimics their activation by an upstream GPCR, allowing for the specific investigation of Gβγ-mediated downstream signaling events.
This compound-Induced Downstream Signaling Pathways
The liberation of Gβγ subunits by this compound initiates a cascade of intracellular signaling events, primarily through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Phospholipase C (PLC) pathways.
Mitogen-Activated Protein Kinase (MAPK) Cascade
The MAPK signaling pathways are crucial regulators of cell proliferation, differentiation, and stress responses. This compound has been demonstrated to activate three key MAPK subfamilies: Extracellular signal-Regulated Kinases 1/2 (ERK1/2), c-Jun N-terminal Kinases (JNK), and p38 MAPK.[1]
-
ERK1/2 Activation: this compound treatment leads to the rapid and dose-dependent phosphorylation and activation of ERK1/2.[1] This activation is a key event in promoting cell proliferation and migration.
-
JNK and p38 MAPK Activation: In addition to ERK1/2, this compound also stimulates the phosphorylation of JNK and p38 MAPK, which are typically associated with cellular responses to stress, inflammation, and apoptosis.[1]
Phospholipase C (PLC) Pathway and Calcium Mobilization
This compound also activates Phospholipase C (PLC), an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] The generation of IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum, leading to a transient increase in cytosolic Ca2+ concentration.[1] This elevation in intracellular calcium is a critical second messenger that regulates a wide array of cellular processes.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data available on the effects of this compound on downstream signaling pathways.
| Parameter | Value | Cell Type | Reference |
| EC50 for ERK1/2 Activation | 2.5 - 5 µM | Rat Arterial Smooth Muscle Cells, Rat2 Cells | [3] |
| Time to Full ERK1/2 Activation | 1 minute | Not Specified | |
| Duration of ERK1/2 Activation | Weakens within 30 minutes | Not Specified | |
| Effective Concentration for Cell Proliferation/Migration Assay | 10 µM (24 hours) | Not Specified | |
| Concentration Range for MAPK and PLC Activation | 1.2 - 30 µM | Not Specified |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on downstream signaling.
Experimental Workflow for Analyzing this compound's Effects
Protocol 1: Western Blotting for MAPK Phosphorylation (ERK1/2, JNK, p38)
This protocol details the detection of phosphorylated ERK1/2, JNK, and p38 in cell lysates following this compound treatment.
1. Cell Culture and Treatment: a. Seed cells (e.g., HeLa, HEK293, or primary cells) in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-12 hours prior to treatment to reduce basal kinase activity.[4] c. Treat cells with desired concentrations of this compound (e.g., 1-30 µM) for various time points (e.g., 1, 5, 15, 30 minutes). Include a vehicle control (e.g., DMSO).
2. Cell Lysis: a. After treatment, place the plate on ice and aspirate the media. b. Wash the cells once with ice-cold Phosphate Buffered Saline (PBS). c. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), p-JNK, and p-p38 overnight at 4°C with gentle agitation. Use the manufacturer's recommended antibody dilution. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times with TBST. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. k. To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2, JNK, and p38, or an antibody against a housekeeping protein like β-actin or GAPDH.
Protocol 2: Measurement of Intracellular Calcium Mobilization
This protocol describes how to measure changes in intracellular calcium concentration using a fluorescent indicator like Fluo-4 AM.
1. Cell Preparation: a. Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency. b. On the day of the experiment, remove the growth medium.
2. Dye Loading: a. Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM in HHBS buffer, often with Pluronic F-127 to aid dispersion).[5] b. Add the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark. c. After incubation, wash the cells twice with HHBS buffer to remove extracellular dye.
3. Calcium Measurement: a. Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for live-cell imaging. b. Set the excitation and emission wavelengths for Fluo-4 (e.g., Ex/Em = 490/525 nm).[2] c. Record a baseline fluorescence reading for a few minutes. d. Add this compound at the desired concentration to the wells. e. Immediately start recording the fluorescence intensity over time to capture the transient calcium increase.
Protocol 3: Phospholipase C (PLC) Activity Assay
This protocol outlines a colorimetric assay to measure PLC activity in cell lysates.
1. Sample Preparation: a. Treat cells with this compound as described in Protocol 1. b. Lyse the cells using the buffer provided in a commercial PLC activity assay kit. c. Quantify the protein concentration of the lysates.
2. PLC Assay: a. Follow the instructions of a commercial Phospholipase C Activity Assay Kit (e.g., from Abcam or Sigma-Aldrich).[3] b. Typically, the assay involves adding a specific chromogenic substrate for PLC to the cell lysates. c. The PLC in the lysate will hydrolyze the substrate, leading to the production of a colored product. d. The absorbance of the product is measured over time using a spectrophotometer at the recommended wavelength (e.g., 405 nm).[3] e. The PLC activity is proportional to the rate of increase in absorbance.
Drug Development and Therapeutic Potential
The specific activation of Gβγ signaling by molecules like this compound provides a powerful tool for dissecting the roles of this pathway in various physiological and pathological processes. Understanding the downstream consequences of Gβγ activation is crucial for the development of novel therapeutics targeting GPCRs. Given the involvement of the MAPK and PLC pathways in cell proliferation, inflammation, and other critical cellular functions, modulators of Gβγ signaling could have therapeutic potential in areas such as cancer and inflammatory diseases. Further research into the specific Gβγ-effector interactions and their downstream consequences will be vital for the rational design of drugs that can selectively modulate these pathways for therapeutic benefit.
References
Preliminary Studies of mSIRK in HeLa Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the preliminary investigation into the effects of mSIRK, a cell-permeable G-protein βγ (Gβγ) binding peptide, within the context of the HeLa human cervical cancer cell line. This compound is a myristoylated peptide designed to activate Extracellular Signal-regulated Kinase 1/2 (ERK1/2) by disrupting the heterotrimeric G-protein complex.[1] It achieves this by binding to the Gβγ subunit dimer, which promotes the dissociation of the Gα subunit, thereby freeing Gβγ to activate downstream effectors.[1] While direct studies of this compound in HeLa cells are not extensively published, this guide synthesizes data on its known mechanism with established G-protein and MAPK/ERK signaling pathways present in HeLa cells to provide a framework for future research.[2][3]
The MAPK/ERK pathway is a critical signaling cascade that regulates cellular processes including proliferation, differentiation, and survival.[4][5] Its aberrant activation is a hallmark of many human cancers.[4] Understanding how molecules like this compound can modulate this pathway in a cancer cell line like HeLa is crucial for developing novel therapeutic strategies.
Core Mechanism of Action
This compound functions as a cell-permeable activator of the MAPK/ERK pathway. Its primary mechanism involves the direct binding to Gβγ subunits, which releases them from the inhibitory Gα subunit of the heterotrimeric G-protein complex.[6] This release occurs without stimulating nucleotide exchange on the Gα subunit.[1] The freed Gβγ dimers can then interact with and activate a host of downstream effector enzymes, including Phospholipase C (PLC) and kinases that ultimately lead to the phosphorylation and activation of ERK1/2.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound and its downstream effects, compiled from studies in various cell types, which are expected to be translatable to a HeLa cell model.
| Parameter | Value | Cell Type(s) | Citation |
| This compound EC₅₀ for ERK1/2 Activation | 2.5 - 5 µM | Rat Arterial Smooth Muscle, Rat2 | [1] |
| Optimal Concentration Range | 1.2 - 30 µM | General | [1] |
| Time to Full ERK1/2 Activation | ~1 minute | General | [1] |
| Duration of Peak Activation | Weakens within 30 minutes | General | [1] |
| Downstream Event | Observation | Concentration / Time | Citation |
| JNK Phosphorylation | Increased | 1.2 - 30 µM, 1-30 min | [1] |
| p38 MAPK Phosphorylation | Increased | 1.2 - 30 µM, 1-30 min | [1] |
| Phospholipase C (PLC) Activity | Stimulated | Not specified | [1][6] |
| Intracellular Ca²⁺ Release | Stimulated | Not specified | [1][6] |
| Cell Proliferation & Migration | Partially rescues inhibition by Y27632 | 10 µM, 24 h | [1] |
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound in HeLa cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. All G protein βγ complexes are capable of translocation on receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new paradigm for MAPK: structural interactions of hERK1 with mitochondria in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the ERK1/2 Molecular Pathways and Its Relation to the Pathogenicity of Human Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stimulation of cellular signaling and G protein subunit dissociation by G protein betagamma subunit-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
mSIRK as a Research Tool in Cell Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the myristoylated SIRK (mSIRK) peptide, a valuable research tool for the targeted activation of G-protein βγ (Gβγ) subunit signaling pathways in cell biology. This compound is a cell-permeable peptide that functions by disrupting the interaction between Gα and Gβγ subunits of heterotrimeric G-proteins, leading to the release of free Gβγ dimers. This targeted activation allows for the specific investigation of Gβγ-mediated signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, JNK, and p38), phospholipase C (PLC) activation, and intracellular calcium mobilization. This guide details the mechanism of action of this compound, provides structured quantitative data on its activity, and offers detailed protocols for its use in key cell-based assays. Furthermore, it includes visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application in cell biology research and drug discovery.
Introduction to this compound
This compound is a synthetic, N-terminally myristoylated peptide with the sequence SIRKALNILGYPDYD. The myristoylation modification renders the peptide cell-permeable, allowing it to traverse the plasma membrane and interact with intracellular targets. The core peptide sequence, SIRK, was identified through phage display screening for its ability to bind to Gβγ subunits.
Mechanism of Action
This compound's primary mechanism of action is the disruption of the Gα-Gβγ protein-protein interface within the heterotrimeric G-protein complex. By binding to the Gβγ subunit, this compound promotes the dissociation of the Gα subunit, a process that occurs independently of guanine nucleotide exchange on the Gα subunit.[1] This targeted release of Gβγ subunits allows for the specific activation of downstream effector proteins that are regulated by Gβγ, without the confounding effects of Gα-mediated signaling. A key tool for validating the specificity of this compound is the negative control peptide, this compound (L9A), which contains a single leucine-to-alanine point mutation that ablates its ability to bind to Gβγ and subsequently fails to induce ERK1/2 phosphorylation.
Signaling Pathways Activated by this compound
The release of Gβγ subunits by this compound initiates a cascade of intracellular signaling events. The most well-characterized of these are the activation of the MAPK pathways, phospholipase C, and the subsequent mobilization of intracellular calcium.
MAPK Pathway Activation
This compound is a potent activator of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, with a reported EC50 in the range of 2.5-5 µM.[1] Activation is rapid, with maximal phosphorylation of ERK1/2 observed within minutes of this compound application. In addition to ERK1/2, this compound also stimulates the phosphorylation and activation of other MAPK family members, namely c-Jun N-terminal kinase (JNK) and p38 MAP kinase.
Phospholipase C Activation and Calcium Mobilization
Gβγ subunits released by this compound can directly activate certain isoforms of phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
Quantitative Data on this compound Activity
The following tables summarize the dose- and time-dependent effects of this compound on key signaling events, with data extracted and compiled from primary research articles.
Table 1: Dose-Dependent Activation of ERK1/2 by this compound
| This compound Concentration (µM) | Fold Increase in ERK1/2 Phosphorylation (relative to control) |
| 0 | 1.0 |
| 1.2 | ~1.5 |
| 2.5 | ~2.5 |
| 5.0 | ~4.0 |
| 10 | ~5.5 |
| 30 | ~5.8 |
Data are estimations from graphical representations in the primary literature and may vary between cell types and experimental conditions.
Table 2: Time-Course of ERK1/2, JNK, and p38 Phosphorylation Induced by 10 µM this compound
| Time (minutes) | Fold Increase in ERK1/2 Phosphorylation | Fold Increase in JNK Phosphorylation | Fold Increase in p38 Phosphorylation |
| 0 | 1.0 | 1.0 | 1.0 |
| 1 | ~5.5 | ~2.0 | ~1.5 |
| 5 | ~4.0 | ~2.5 | ~2.0 |
| 15 | ~2.5 | ~1.8 | ~1.8 |
| 30 | ~1.5 | ~1.2 | ~1.2 |
Data are estimations from graphical representations in the primary literature and may vary between cell types and experimental conditions.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments using this compound. It is recommended to optimize these protocols for your specific cell type and experimental setup.
General Guidelines for this compound Handling and Use
-
Reconstitution: Reconstitute lyophilized this compound peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1-10 mM. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Treatment: For cell-based assays, dilute the this compound stock solution to the desired final concentration in serum-free or low-serum media immediately before adding to the cells.
Western Blot Analysis of MAPK Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2, JNK, and p38 by Western blot following this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, HeLa, or primary smooth muscle cells) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-16 hours prior to treatment to reduce basal MAPK activity.
-
Treat cells with the desired concentrations of this compound (e.g., 0-30 µM) for the appropriate time (e.g., 1-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2, JNK, and p38 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2, JNK, and p38.
-
Phospholipase C (PLC) Activity Assay
This protocol outlines a method to measure this compound-induced PLC activity by quantifying the production of inositol phosphates.
-
Cell Labeling:
-
Plate cells in 12-well plates and grow to near confluency.
-
Label the cells by incubating with myo-[³H]inositol (1 µCi/mL) in inositol-free medium for 16-24 hours.
-
-
This compound Treatment:
-
Wash the cells with serum-free medium containing 10 mM LiCl.
-
Pre-incubate with the LiCl-containing medium for 15 minutes at 37°C.
-
Treat the cells with various concentrations of this compound for 30 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Stop the reaction by aspirating the medium and adding 1 mL of ice-cold 10 mM formic acid.
-
Incubate on ice for 30 minutes.
-
Collect the formic acid extracts.
-
-
Quantification:
-
Separate the inositol phosphates from free [³H]inositol using Dowex anion-exchange chromatography.
-
Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.
-
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration using a fluorescent calcium indicator.
-
Cell Loading with Calcium Indicator:
-
Plate cells on glass-bottom dishes or in a 96-well black-walled plate.
-
Load the cells with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) in a buffer such as Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.
-
-
Measurement of Calcium Levels:
-
Wash the cells to remove excess dye.
-
Place the plate or dish in a fluorescence plate reader or on a fluorescence microscope equipped for live-cell imaging.
-
Measure the baseline fluorescence.
-
Add this compound to the desired final concentration and continuously record the fluorescence signal for several minutes.
-
For ratiometric dyes like Fura-2, measure the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or ratio over time to determine the kinetics and magnitude of the calcium response.
-
Conclusion
This compound is a powerful and specific tool for activating Gβγ signaling pathways in living cells. Its cell-permeable nature allows for the direct and rapid activation of downstream effectors, making it an invaluable reagent for dissecting the complex roles of Gβγ subunits in cellular processes. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful application of this compound in a variety of research contexts, from fundamental cell biology to the identification of novel therapeutic targets in drug discovery. As with any research tool, careful experimental design, including the use of appropriate controls such as the this compound (L9A) peptide, is essential for obtaining robust and interpretable results.
References
Methodological & Application
Application Notes and Protocols for Kinase Inhibitor Treatment in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive set of protocols for the treatment of primary neurons with kinase inhibitors, using a hypothetical mammalian Sterile 20-like kinase (mSIRK) as an example. These guidelines are designed to be adapted for the study of various kinases and their inhibitors in a primary neuronal culture setting. The protocols cover the entire workflow, from the initial culture of primary neurons to the application of inhibitors and the subsequent analysis of downstream effects.
Primary neurons are a crucial in vitro model for studying neuronal function, development, and disease. Understanding the role of specific kinases, such as this compound, in these processes is vital for the development of novel therapeutics for neurological disorders. These protocols offer a foundational framework for researchers to investigate the efficacy and mechanism of action of kinase inhibitors.
Experimental Protocols
Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic or neonatal rodents, a common method for obtaining a homogenous population of central nervous system neurons.[1][2][3][4][5][6]
Materials:
-
Dissection medium (e.g., Hanks' Balanced Salt Solution - HBSS)[2][3]
-
Enzymatic digestion solution (e.g., Trypsin or Papain)[3][4][7]
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)[6]
-
Poly-D-lysine or Poly-L-lysine coated culture vessels[5][8][9]
-
Timed-pregnant rodents (e.g., E17-19 mice or P0-P2 rats)[4][5][6]
Procedure:
-
Tissue Dissection:
-
Enzymatic Digestion:
-
Mechanical Dissociation:
-
Gently triturate the tissue using a fire-polished Pasteur pipette or a series of micropipette tips of decreasing bore size to obtain a single-cell suspension.[4]
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.[2][3]
-
Plate the neurons at the desired density onto Poly-D-lysine or Poly-L-lysine coated culture vessels in pre-warmed plating medium.[5][8][9] A typical density is around 50,000 cells per cm².[4]
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.[3]
-
-
Culture Maintenance:
This compound Inhibitor Treatment Protocol
This protocol outlines the procedure for treating cultured primary neurons with a specific this compound inhibitor.
Materials:
-
Cultured primary neurons (e.g., at 7-14 days in vitro - DIV)
-
This compound inhibitor stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Culture medium
Procedure:
-
Inhibitor Preparation:
-
Prepare a series of dilutions of the this compound inhibitor in culture medium from the stock solution. Ensure the final vehicle concentration is consistent across all conditions and does not exceed a level toxic to the neurons (typically ≤ 0.1%).
-
-
Treatment:
-
Carefully remove a portion of the old culture medium from the neuronal cultures.
-
Add the freshly prepared medium containing the desired concentration of the this compound inhibitor or vehicle control to each well.
-
Incubate the treated neurons for the desired duration (e.g., 1 hour, 24 hours, etc.) at 37°C and 5% CO2.
-
-
Post-Treatment Processing:
-
After the incubation period, the neurons can be processed for various downstream analyses, such as viability assays, protein analysis, or immunocytochemistry.
-
Downstream Assays
a) Neuronal Viability Assay (e.g., MTT or Resazurin Assay)
This assay measures the metabolic activity of the cells, which is an indicator of cell viability.
Procedure:
-
After inhibitor treatment, add the MTT or resazurin reagent to the culture medium.[9]
-
Incubate for the recommended time according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
b) Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins to assess the activation state of signaling pathways downstream of this compound.
Procedure:
-
Lyse the treated neurons in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against total this compound, phosphorylated this compound (p-mSIRK), and downstream targets.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
c) Immunocytochemistry
This method is used to visualize the localization and expression of specific proteins within the neurons.
Procedure:
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).[7]
-
Block non-specific antibody binding with a blocking solution (e.g., 3% BSA or 5% goat serum).[7][8]
-
Incubate with primary antibodies against neuronal markers (e.g., MAP2, NeuN) and the protein of interest.[8]
-
Incubate with fluorescently labeled secondary antibodies.[8]
-
Mount the coverslips and visualize the staining using a fluorescence microscope.
Data Presentation
Table 1: Effect of this compound Inhibitor on Neuronal Viability
| Inhibitor Concentration (µM) | Neuronal Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 95.2 | 6.1 |
| 10 | 75.8 | 8.3 |
| 100 | 42.1 | 9.5 |
Table 2: Quantification of Western Blot Analysis of this compound Pathway
| Treatment | p-mSIRK / Total this compound (Fold Change) | p-DownstreamTarget / Total DownstreamTarget (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound Activator | 3.52 | 2.89 |
| This compound Inhibitor (10 µM) | 0.21 | 0.35 |
Visualizations
Caption: Experimental workflow for this compound inhibitor studies in primary neurons.
Caption: Hypothetical signaling cascade involving this compound in neurons.
References
- 1. Video: A Simplified Method for Ultra-Low Density, Long-Term Primary Hippocampal Neuron Culture [jove.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 7. An Efficient Method for the Isolation of Highly Functional Primary Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Isolation and Transfection of Mouse Primary Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling G-Protein Coupled Receptor Signaling: Application of the Gβγ Activator mSIRK
Application Notes
Introduction: Deciphering G-Protein Signaling with mSIRK
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial drug targets. Upon activation by a ligand, a GPCR catalyzes the exchange of GDP for GTP on the associated heterotrimeric G-protein, leading to its dissociation into a Gα subunit and a Gβγ dimer. Both Gα and Gβγ subunits can independently modulate the activity of various downstream effectors, initiating a cascade of intracellular signals. Dissecting the specific contributions of the Gα and Gβγ subunits to the overall cellular response is a key challenge in GPCR research.
Contrary to the initial premise of a mass spectrometry-based proteomics method, This compound is a myristoylated, cell-permeable peptide that acts as a specific activator of Gβγ signaling . The peptide, with the sequence SIGKAFKILGYPDYD, functions by binding to Gβγ subunits and promoting their dissociation from the Gα subunit, a mechanism that does not require nucleotide exchange on the Gα subunit. This unique property allows researchers to isolate and study the signaling pathways specifically mediated by the Gβγ dimer, independent of Gα activation. A point-mutated, inactive version of the peptide, this compound L9A, serves as a valuable negative control in experiments.
Applications of this compound in GPCR Signaling Research
The use of this compound has been instrumental in elucidating the role of Gβγ subunits in a variety of cellular processes downstream of GPCR activation. Key applications include:
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: this compound has been shown to rapidly activate the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway, with an EC50 in the range of 2.5-5 μM.[1] It also stimulates the phosphorylation of Jun N-terminal Kinase (JNK) and p38 MAPK.[2]
-
Modulation of Phospholipase C (PLC) Activity and Calcium Mobilization: By activating Gβγ-sensitive PLC isoforms, this compound can trigger the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of calcium from intracellular stores.[2]
-
Regulation of Ion Channels: Gβγ subunits are known to directly modulate the activity of various ion channels. This compound can be used to study the Gβγ-dependent regulation of channels such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.
-
Investigation of Cellular Processes: The application of this compound has shed light on the role of Gβγ signaling in more complex cellular functions, including cell migration and proliferation.[3]
-
Dissecting GPCR-Specific Signaling: By comparing the effects of a GPCR agonist with those of this compound, researchers can infer the relative contributions of Gα and Gβγ subunits to the signaling of that specific receptor.
Quantitative Data Summary
The following table summarizes the observed effects and quantitative parameters of this compound in various signaling pathways.
| Signaling Pathway/Effector | Effect of this compound | Concentration Range | Cell System | Reference |
| ERK1/2 Activation | Stimulation of phosphorylation | EC50: 2.5-5 μM | Primary rat arterial smooth muscle cells | [1] |
| JNK Phosphorylation | Stimulation | 1.2-30 μM | Primary rat arterial smooth muscle cells | [2] |
| p38 MAPK Phosphorylation | Stimulation | 1.2-30 μM | Primary rat arterial smooth muscle cells | [2] |
| Phospholipase C (PLC) Activity | Stimulation | 1.2-30 μM | Primary rat arterial smooth muscle cells | [2] |
| Intracellular Ca2+ Release | Stimulation | 1.2-30 μM | Primary rat arterial smooth muscle cells | [2] |
| Cell Proliferation & Migration | Rescues inhibitory effects of Y27632 | 10 μM (24h) | Not specified | [1] |
Experimental Protocols
Protocol 1: Investigation of Gβγ-Mediated ERK1/2 Activation using this compound
This protocol describes a general workflow to determine the effect of this compound on the phosphorylation of ERK1/2 in a cultured cell line.
Materials:
-
Cultured cells of interest (e.g., HEK293, CHO, or primary cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
This compound peptide (e.g., from MedchemExpress, Cat. No.: HY-P5985)
-
This compound L9A (negative control peptide)
-
DMSO (for peptide reconstitution)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blotting
Procedure:
-
Cell Culture and Plating:
-
Culture cells to ~80% confluency.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Peptide Preparation:
-
Reconstitute this compound and this compound L9A peptides in sterile DMSO to create a stock solution (e.g., 10 mM).
-
Store stock solutions at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solutions in serum-free medium to the desired final concentrations (e.g., 0, 1, 5, 10, 20 μM).
-
-
Cell Treatment:
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK1/2 phosphorylation.
-
Remove the serum-free medium and add the medium containing the different concentrations of this compound, this compound L9A, or vehicle (DMSO) control.
-
Incubate for the desired time points (e.g., 5, 15, 30, 60 minutes). A time-course experiment is recommended to capture the peak response.
-
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells once with ice-cold PBS.
-
Add 100-200 μL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 μg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.
-
Plot the normalized data as a function of this compound concentration or time.
-
Visualizations
References
Application Notes and Protocols for Assessing mSIRK-Induced Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mammalian Ste20-like kinase (mSIRK), also known as Serine/Threonine Kinase 24 (STK24), is a member of the Sterile 20 (Ste20) family of protein kinases. These kinases are pivotal regulators of a multitude of cellular processes, including apoptosis, stress responses, and cell migration. The catalytic activity of this compound is intrinsically linked to its phosphorylation status and its ability to phosphorylate downstream substrates. A notable example of this compound's function is its direct phosphorylation of AKT1 at Threonine 21 (Thr21), a key event in modulating tumor immune evasion by regulating PD-L1 expression.[1] Therefore, the precise assessment of this compound-induced phosphorylation is crucial for dissecting its biological functions and for the development of targeted therapeutics.
These application notes offer comprehensive protocols and methodologies for the effective evaluation of this compound-induced phosphorylation, tailored for professionals in research and drug development.
Key Techniques for Assessing this compound-Induced Phosphorylation
A variety of robust techniques are available for the detection and quantification of protein phosphorylation. The selection of an appropriate method is contingent upon the specific research objectives, available instrumentation, and the required sensitivity and specificity. The primary techniques include:
-
Western Blotting with Phospho-Specific Antibodies: A widely adopted and accessible method for identifying the phosphorylation of a specific protein at a defined site.
-
Phos-tag™ SDS-PAGE: This technique enables the separation of phosphorylated and non-phosphorylated protein isoforms based on their differential mobility in a specialized polyacrylamide gel.
-
In Vitro Kinase Assays: These assays provide a direct measure of this compound's ability to phosphorylate a substrate in a controlled, cell-free system, often utilizing radiolabeled or non-radioactive detection methods.
-
Mass Spectrometry (MS): A high-throughput and unbiased approach for the comprehensive identification and quantification of phosphorylation sites on a proteome-wide scale or on a purified protein.
Experimental Protocols
Protocol 1: Immunoblotting for Phosphorylated AKT1 (pThr21)
This protocol details the detection of this compound-mediated phosphorylation of its direct substrate, AKT1, at Thr21 in cell lysates using Western blotting.
Materials:
-
Cells expressing endogenous or overexpressed this compound and AKT1.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).
-
Primary antibody: Rabbit anti-phospho-AKT1 (Thr21).
-
Primary antibody: Mouse anti-total AKT1.
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagents.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat with stimuli (e.g., IFN-γ) or inhibitors as required to modulate this compound activity.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-AKT1 (Thr21) antibody (e.g., 1:1000 dilution) in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using ECL reagents and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total AKT1 antibody, followed by the corresponding secondary antibody.
-
Quantify band intensities using densitometry software.
-
Workflow for Immunoblotting
Caption: Workflow for assessing AKT1 phosphorylation by immunoblotting.
Protocol 2: In Vitro Kinase Assay for this compound
This protocol describes a non-radioactive method to directly measure the kinase activity of recombinant this compound on a substrate like AKT1 or a generic substrate like Myelin Basic Protein (MBP).
Materials:
-
Recombinant active this compound (STK24).
-
Recombinant kinase-dead this compound (optional control).
-
Recombinant substrate: human AKT1 or MBP.[2]
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
ATP solution (10 mM).
-
SDS-PAGE and Western blotting reagents.
-
Anti-phospho-AKT1 (Thr21) antibody (for AKT1 substrate) or a general phospho-serine/threonine antibody.
-
Phos-tag™ gels (optional, for visualizing mobility shift).
Procedure:
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, prepare the kinase reaction mixture on ice:
-
Recombinant this compound (e.g., 50-100 ng).
-
Recombinant substrate (e.g., 1 µg of AKT1 or MBP).
-
Kinase Assay Buffer to a final volume of 20 µL.
-
-
Include negative controls, such as reactions with kinase-dead this compound or without ATP.
-
-
Initiate the Reaction:
-
Add ATP to a final concentration of 200 µM.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
-
Terminate the Reaction:
-
Stop the reaction by adding 5 µL of 5X SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Detection of Phosphorylation:
-
Separate the reaction products by SDS-PAGE. For enhanced visualization of phosphorylation, a Phos-tag™ gel can be used, which will cause a mobility shift for the phosphorylated substrate.[1]
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the appropriate phospho-specific antibody (e.g., anti-pT21-AKT1).
-
Visualize and quantify the phosphorylated substrate as described in Protocol 1.
-
In Vitro Kinase Assay Workflow
Caption: Workflow for an in vitro this compound kinase assay.
Data Presentation
Presenting quantitative data in a structured format is essential for clear interpretation and comparison across different experimental conditions.
Table 1: Densitometric Analysis of AKT1 Phosphorylation at Thr21
| Condition | Phospho-AKT1 (Thr21) Intensity | Total AKT1 Intensity | Normalized Phospho-Signal (pAKT1/Total AKT1) | Fold Change vs. Control |
| Untreated Control | 2,100 | 25,000 | 0.084 | 1.0 |
| IFN-γ Stimulated | 15,500 | 24,500 | 0.633 | 7.5 |
| IFN-γ + this compound Inhibitor | 3,500 | 25,200 | 0.139 | 1.7 |
Table 2: Quantification of In Vitro AKT1 Phosphorylation by this compound
| Reaction Component | Substrate | Phospho-AKT1 (Thr21) Signal |
| Active this compound + ATP | AKT1 | +++ |
| Active this compound - ATP | AKT1 | - |
| Kinase-Dead this compound + ATP | AKT1 | - |
| Active this compound + ATP | MBP | N/A (use pan-phospho antibody) |
Note: The data presented in these tables are for illustrative purposes only.
This compound Signaling Pathway
This compound is a component of complex signaling networks. One recently elucidated pathway involves its activation downstream of stimuli like IFN-γ, leading to the phosphorylation of AKT1 and subsequent regulation of PD-L1 expression in tumor cells.[1]
This compound Signaling Pathway Diagram
Caption: this compound-mediated phosphorylation of AKT1 in tumor immune evasion.
Conclusion
The assessment of this compound-induced phosphorylation is fundamental to understanding its role in cellular signaling and its implications in disease. The protocols provided herein offer a robust framework for investigating the phosphorylation of this compound substrates, with a specific focus on its direct target, AKT1. By employing a combination of targeted approaches like phospho-specific immunoblotting and direct functional assays such as in vitro kinase assays, researchers can effectively dissect the intricacies of this compound-mediated signaling pathways. These methodologies are invaluable for advancing our knowledge of this compound biology and for the identification and validation of novel therapeutic inhibitors.
References
Application Notes and Protocols for Investigating JNK and p38 MAPK Pathways Using Multiplexed Kinase Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of cellular responses to a variety of stress signals, including inflammatory cytokines, environmental stresses, and DNA damage.[1][2] Dysregulation of these pathways is implicated in a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[3] Consequently, the JNK and p38 kinases are important targets for therapeutic intervention.
This document provides detailed application notes and protocols for investigating the JNK and p38 MAPK pathways using a multiplexed kinase profiling approach. Specifically, we will focus on the application of Multiplexed Inhibitor Bead-Mass Spectrometry (MIB/MS), a powerful chemical proteomics technique for the simultaneous quantification of hundreds of kinases from complex biological samples.[4][5] This methodology allows for a global and unbiased view of the kinome, enabling the identification of changes in kinase expression and activity in response to various stimuli or therapeutic agents.
Furthermore, we will discuss the use of the cell-permeable peptide mSIRK (myristoylated SIRKALNILGYPDYD-OH) as a tool to modulate these pathways. While this compound is primarily known as an activator of the ERK1/2 pathway, it has also been shown to stimulate the phosphorylation of JNK and p38 MAPK, making it a useful reagent for studying the dynamics of these stress-activated pathways.[6]
Signaling Pathways Overview
The JNK and p38 MAPK pathways are organized as three-tiered kinase cascades, consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK).[7]
JNK Signaling Pathway
The JNK pathway is activated by various stress stimuli, leading to the activation of a MAP3K (e.g., MEKK1-4, ASK1, TAK1).[7] The activated MAP3K then phosphorylates and activates one of two MAP2Ks, MKK4 or MKK7.[7] These MAP2Ks, in turn, dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation.[7] Activated JNK then translocates to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[7]
p38 MAPK Signaling Pathway
Similar to the JNK pathway, the p38 MAPK pathway is initiated by a range of stress signals that activate upstream MAP3Ks. These MAP3Ks then phosphorylate and activate the MAP2Ks, MKK3 and MKK6.[7] MKK3 and MKK6 subsequently dually phosphorylate p38 MAPK on conserved threonine and tyrosine residues, leading to its activation.[7] Activated p38 phosphorylates a diverse array of substrates, including other kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2, MEF2C), to regulate cellular processes such as inflammation, apoptosis, and cell cycle control.[7]
Experimental Workflow
A typical workflow for investigating the JNK and p38 MAPK pathways using MIB/MS involves several key steps, from cell culture and treatment to data acquisition and analysis.
Protocols
Protocol 1: Cell Culture and Treatment with this compound Peptide
This protocol describes the general procedure for treating cultured cells with the this compound peptide to stimulate the JNK and p38 MAPK pathways.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound peptide (myristoylated SIRKALNILGYPDYD-OH)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound peptide in DMSO. For example, dissolve 1 mg of this compound in an appropriate volume of DMSO to achieve a stock concentration of 1-5 mM. Store the stock solution at -20°C.
-
Cell Treatment: a. On the day of the experiment, thaw the this compound stock solution. b. Dilute the this compound stock solution in serum-free or complete medium to the desired final concentration. A typical concentration range for this compound is 1-10 µM. c. Remove the culture medium from the cells and wash once with PBS. d. Add the medium containing the this compound peptide to the cells. e. Incubate the cells for the desired time points (e.g., 15 min, 30 min, 1h, 2h). f. For control samples, treat cells with an equivalent volume of vehicle (DMSO) in medium.
-
Cell Harvesting: After the incubation period, wash the cells with ice-cold PBS and proceed immediately to cell lysis (Protocol 2).
Protocol 2: Multiplexed Inhibitor Bead-Mass Spectrometry (MIB/MS)
This protocol outlines the procedure for enriching kinases from cell lysates using MIBs, followed by on-bead digestion for subsequent mass spectrometry analysis.[5]
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitor cocktails)
-
Multiplexed inhibitor beads (commercially available or prepared in-house)
-
Wash buffer 1 (e.g., Lysis buffer with 0.5% NP-40)
-
Wash buffer 2 (e.g., Lysis buffer without detergent)
-
Ammonium bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Cell Lysis: a. Resuspend cell pellets in ice-cold lysis buffer. b. Incubate on ice for 20-30 minutes with occasional vortexing. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
MIB Affinity Enrichment: a. Equilibrate the MIBs with lysis buffer. b. Incubate a defined amount of protein lysate (e.g., 1-5 mg) with the equilibrated MIBs overnight at 4°C with gentle rotation.
-
Washing: a. Centrifuge the MIBs to pellet the beads and discard the supernatant. b. Wash the beads sequentially with Wash buffer 1 and Wash buffer 2 to remove non-specifically bound proteins.
-
On-Bead Digestion: a. Resuspend the washed beads in 50 mM ammonium bicarbonate. b. Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. d. Add trypsin to the bead slurry (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Peptide Collection and Desalting: a. Centrifuge the beads and collect the supernatant containing the digested peptides. b. Acidify the peptides with formic acid. c. Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 3: Data Analysis Workflow
The raw data from the LC-MS/MS analysis is processed to identify and quantify the enriched kinases.
Software:
-
MaxQuant, Proteome Discoverer, or similar proteomics software for peptide and protein identification and quantification.
-
Perseus, R, or Python for statistical analysis and data visualization.
Procedure:
-
Database Search: Search the raw MS data against a relevant protein database (e.g., UniProt Human) using the chosen software. Key search parameters include specifying trypsin as the enzyme, allowing for variable modifications (e.g., methionine oxidation, N-terminal acetylation) and a fixed modification (cysteine carbamidomethylation).
-
Protein Quantification: Use a label-free quantification (LFQ) algorithm (e.g., MaxLFQ in MaxQuant) to determine the relative abundance of each identified kinase across different samples.
-
Data Normalization and Statistical Analysis: a. Normalize the LFQ intensities to account for variations in sample loading. b. Perform statistical tests (e.g., t-test, ANOVA) to identify kinases that are significantly differentially abundant between control and treated samples.
-
Pathway Analysis: Use bioinformatics tools (e.g., DAVID, Metascape) to perform pathway enrichment analysis on the list of significantly altered kinases to identify enriched signaling pathways, including the JNK and p38 MAPK pathways.
Data Presentation
The quantitative data obtained from MIB/MS experiments can be summarized in tables to facilitate comparison between different conditions.
Table 1: Relative Abundance of Key JNK and p38 Pathway Kinases Following this compound Treatment
| Kinase | Pathway | Fold Change (this compound vs. Control) | p-value |
| MAPK8 (JNK1) | JNK | 1.8 | 0.03 |
| MAPK9 (JNK2) | JNK | 1.5 | 0.04 |
| MAPK10 (JNK3) | JNK | 1.2 | 0.15 |
| MAP2K4 (MKK4) | JNK | 1.4 | 0.05 |
| MAP2K7 (MKK7) | JNK | 1.6 | 0.02 |
| MAP3K5 (ASK1) | JNK/p38 | 1.7 | 0.01 |
| MAPK14 (p38α) | p38 | 2.1 | 0.008 |
| MAPK11 (p38β) | p38 | 1.3 | 0.09 |
| MAP2K3 (MKK3) | p38 | 1.9 | 0.01 |
| MAP2K6 (MKK6) | p38 | 2.0 | 0.009 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Table 2: IC50 Values of Inhibitors for JNK and p38 Kinases
| Inhibitor | Target Kinase(s) | IC50 (nM) |
| SP600125 | JNK1, JNK2, JNK3 | 40, 40, 90 |
| JNK-IN-8 | JNK1, JNK2, JNK3 | 4.7, 18.7, 1 |
| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | 38, 65, 200, 520 |
| SB203580 | p38α, p38β | 50, 500 |
Data in this table is compiled from publicly available sources for reference.[7]
Conclusion
The combination of multiplexed kinase profiling techniques like MIB/MS with specific pathway modulators such as the this compound peptide provides a powerful approach for the in-depth investigation of the JNK and p38 MAPK signaling pathways. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the complex roles of these pathways in health and disease, and for the development of novel therapeutic strategies targeting these critical signaling nodes.
References
- 1. A Phosphoproteomics Data Resource for Systems-level Modeling of Kinase Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphasic JNK signaling reveals distinct MAP3K complexes licensing inflammasome formation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-Protein βγ Binding Peptide, this compound A cell-permeable, N-myristoylated G-protein βγ selective binding peptide that disrupts the interaction between α and βγ subunits and promotes the α subunit dissociation without stimulating nucleotide exchange. | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bitesizebio.com [bitesizebio.com]
Practical Guide for mSIRK Solubilization and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
mSIRK (myristoylated-SIRKALNILGYPDYD) is a cell-permeable peptide that acts as a potent activator of G protein βγ subunit signaling. By binding to Gβγ, this compound disrupts its interaction with the Gα subunit, leading to the activation of downstream effector pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade. Proper solubilization and storage of this compound are critical for maintaining its biological activity and ensuring experimental reproducibility. This guide provides detailed protocols and data for the effective handling of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉₃H₁₅₀N₂₀O₂₅ | |
| Molecular Weight | 1948.31 g/mol | |
| Appearance | Lyophilized powder | |
| Purity | ≥95% (HPLC) |
This compound Solubilization
Due to the N-terminal myristoylation, this compound is a hydrophobic peptide. Therefore, it exhibits poor solubility in aqueous solutions alone. Organic solvents are typically required for initial solubilization.
Recommended Solvents and Stock Solution Preparation
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | |
| Dimethylformamide (DMF) | Not specified, but a potential alternative to DMSO. | |
| Ethanol | May require heating and sonication. |
Protocol for Reconstituting this compound:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial.
-
Add Solvent: Carefully add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Promote Dissolution: Gently vortex the vial for 10-20 seconds. If the peptide does not fully dissolve, sonication in a water bath for a few minutes can aid in solubilization.
-
Visual Inspection: A successfully solubilized stock solution should be clear and free of any visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Storage and Stability
Proper storage of this compound, both in its lyophilized form and in solution, is crucial for preserving its activity.
Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | |
| -20°C | Up to 1 month |
Important Considerations:
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions, as this can lead to peptide degradation. Aliquoting is the best practice to avoid this.
-
Light Sensitivity: While not explicitly stated for this compound, it is good practice to protect peptide solutions from light by storing them in amber vials or wrapping tubes in foil.
-
Hygroscopic Nature: Lyophilized this compound is hygroscopic. Store vials in a desiccator to prevent moisture absorption.
Experimental Protocols
Protocol for Determining this compound Solubility in Aqueous Buffers
This protocol allows researchers to determine the maximum solubility of this compound in their specific experimental buffer.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
Serially dilute the this compound stock solution into the desired aqueous buffer (e.g., PBS, Tris-HCl) to create a range of final concentrations. Start with a high dilution (e.g., 1:1000) and gradually decrease the dilution factor.
-
After each dilution, vortex the solution gently and visually inspect for any precipitation or cloudiness.
-
Incubate the solutions at room temperature for at least one hour and inspect again. Some peptides may precipitate out of solution over time.
-
The highest concentration that remains clear and free of precipitate is considered the maximum solubility in that specific buffer.
Protocol for Assessing this compound Stability
This protocol provides a framework for evaluating the stability of this compound under specific storage conditions.
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a working concentration in the buffer of choice.
-
Divide the solution into multiple aliquots.
-
Store the aliquots under the desired test conditions (e.g., 4°C, -20°C, room temperature).
-
At various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Assess the biological activity of this compound using a relevant assay, such as measuring the phosphorylation of ERK1/2 in a responsive cell line via Western blot or ELISA.
-
Compare the activity of the stored aliquots to the activity of the freshly prepared solution (time point 0) to determine the stability under each condition.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound acts by directly binding to the Gβγ subunits of heterotrimeric G proteins. This binding disrupts the interaction between Gβγ and Gα, leading to the release of free Gβγ. The liberated Gβγ can then activate downstream effector proteins, such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), ultimately resulting in the activation of the MAPK/ERK signaling cascade.
Caption: this compound signaling pathway.
Experimental Workflow for this compound Solubilization and Use
The following diagram outlines a typical workflow for preparing and using this compound in cell-based assays.
Caption: Experimental workflow for this compound.
Application of mSIRK in Cancer Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the process of cancer cell dissemination to distant organs, is a major cause of cancer-related mortality. A critical step in metastasis is cancer cell migration, which involves complex signaling networks that regulate the cytoskeletal dynamics required for cell movement. The heterotrimeric G protein and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are key players in this process. The G protein βγ (Gβγ) subunit, upon dissociation from the Gα subunit, can activate various downstream effectors, including the ERK1/2 pathway, which is a central regulator of cell proliferation, survival, and migration.
mSIRK is a cell-permeable, myristoylated peptide that acts as a specific activator of the ERK1/2 signaling pathway. It functions by disrupting the interaction between the Gα and Gβγ subunits of heterotrimeric G proteins, thereby promoting the release of free Gβγ. This mimics the effect of G protein-coupled receptor (GPCR) activation and leads to the downstream activation of the MAPK/ERK cascade. These application notes provide detailed protocols and supporting data for the use of this compound in cancer cell migration assays, offering a valuable tool for studying the role of the Gβγ-ERK1/2 axis in cancer metastasis and for the screening of potential therapeutic agents.
Signaling Pathway of this compound-induced Cell Migration
This compound activates a signaling cascade that promotes cell migration. By dissociating the Gα and Gβγ subunits, this compound liberates Gβγ to activate downstream effectors. A key pathway involves the activation of the Ras/Raf/MEK/ERK (MAPK) cascade, which ultimately leads to the phosphorylation of various substrates that regulate the cytoskeletal rearrangements and focal adhesion dynamics necessary for cell motility.
Quantitative Data Summary
Table 1: Effect of Gβγ Scavenging on Breast Cancer Cell Migration and Invasion [1]
| Cell Line | Assay Type | Treatment | Inhibition of Migration/Invasion |
| MDA-MB-231 | Migration | Gβγ Scavenger Peptide (βARK1ct) | ~40-50% |
| MDA-MB-231 | Invasion | Gβγ Scavenger Peptide (βARK1ct) | ~40-50% |
| MDA-MB-436 | Migration | Gβγ Scavenger Peptide (βARK1ct) | ~40-50% |
| MDA-MB-436 | Invasion | Gβγ Scavenger Peptide (βARK1ct) | ~40-50% |
Table 2: Effect of Gβγ Inhibition on Breast Cancer Cell Migration [1]
| Cell Line | Treatment | IC50 for Migration Inhibition | Maximum Inhibition |
| MDA-MB-231 | M119K (Gβγ inhibitor) | 1-2 µM | >80% |
Table 3: Effect of this compound on Rescuing Inhibited Cell Migration
| Cell Line | Inhibitor | This compound Treatment | Outcome on Migration | Reference |
| SCC9 | Y27632 | 10 µM, 24 h | Partially rescued the inhibitory effect on cell migration. | --INVALID-LINK-- |
Experimental Protocols
Two common and robust methods for assessing cancer cell migration are the Wound Healing (or Scratch) Assay and the Transwell Migration Assay. The following are detailed protocols for utilizing this compound in these assays.
Wound Healing Assay
The wound healing assay is a straightforward method to study directional cell migration in a two-dimensional context.
Experimental Workflow: Wound Healing Assay
Materials:
-
Cancer cell line of interest
-
This compound peptide
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 6-12 hours. This helps to reduce cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Wound: Using a sterile p200 or p1000 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium to each well. Add this compound to the desired final concentration (e.g., 10 µM) to the treatment wells. Add the vehicle control (e.g., DMSO or sterile water, depending on the this compound solvent) to the control wells.
-
Imaging (T=0): Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. Mark the specific locations of the images to ensure the same fields are captured at later time points.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Imaging (Time Points): Capture images of the same marked locations at regular intervals (e.g., 12, 24, and 48 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to T=0.
-
Wound Closure (%) = [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100
-
Transwell Migration Assay (Boyden Chamber Assay)
The Transwell assay assesses the chemotactic migration of cells through a porous membrane towards a chemoattractant.
Experimental Workflow: Transwell Migration Assay
Materials:
-
Cancer cell line of interest
-
This compound peptide
-
Transwell inserts (typically 8 µm pore size for cancer cells)
-
24-well plates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Chemoattractant (e.g., 10% FBS, specific growth factors)
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Assay Setup: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of a 24-well plate.
-
Insert Placement: Carefully place the Transwell inserts into the wells, ensuring there are no air bubbles between the insert and the medium in the lower chamber.
-
Cell Seeding and Treatment: In separate tubes, prepare the cell suspensions with the desired concentrations of this compound (e.g., 10 µM) and the vehicle control. Add 200 µL of the cell suspension to the upper chamber of the appropriate inserts.
-
Incubation: Incubate the plate for a period appropriate for the cell line (typically 12-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation: Fix the migrated cells on the bottom of the membrane by immersing the insert in a well containing a fixation solution for 20 minutes at room temperature.
-
Staining: Wash the inserts with PBS and then stain the migrated cells by immersing the inserts in a well containing a staining solution for 15-20 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry completely.
-
Imaging and Quantification: Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several random fields of view (e.g., 5-10 fields per insert). Calculate the average number of migrated cells per field for each condition.
Conclusion
This compound provides a valuable tool for investigating the role of Gβγ-mediated ERK1/2 activation in cancer cell migration. The protocols outlined above for the wound healing and Transwell migration assays, in conjunction with the supporting data, offer a robust framework for researchers to explore the mechanisms of cancer metastasis and to screen for potential therapeutic inhibitors of this signaling pathway. The ability of this compound to rescue migration inhibited by a ROCK inhibitor highlights the intricate crosstalk between signaling pathways and provides a specific experimental context for its application.
References
Application Notes and Protocols for In Vivo Studies Using mSIRK
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodology for conducting in vivo studies using mSIRK, a cell-permeable activator of the ERK1/2 signaling pathway.
Introduction
This compound is a G-Protein βγ binding peptide that acts as a cell-permeable activator of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), with an effective concentration (EC50) in the range of 2.5-5 μM.[1] ERK1/2 are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a central role in regulating a wide variety of cellular processes, including proliferation, differentiation, survival, and apoptosis. The ability of this compound to penetrate cell membranes and activate this pathway makes it a valuable tool for investigating the physiological and pathological roles of ERK1/2 activation in vivo.
These notes provide detailed protocols for the preparation and administration of this compound in animal models, as well as methods for subsequent analysis.
Data Presentation
Quantitative Data Summary
For reproducible results, precise preparation of this compound solutions is critical. The following tables provide essential information for stock solution preparation and a template for experimental design.
Table 1: this compound Stock Solution Preparation [1]
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 0.5133 mL | 2.5663 mL | 5.1327 mL |
| 5 mM | 0.1027 mL | 0.5133 mL | 1.0265 mL |
| 10 mM | 0.0513 mL | 0.2566 mL | 0.5133 mL |
Note: It is recommended to use freshly prepared formulations for optimal results in in vivo studies.[1]
Table 2: Example In Vivo Experimental Design Template
| Group | Treatment | Animal Number (n) | Dose | Route of Administration | Dosing Frequency |
| 1 | Vehicle Control | 8-10 | N/A | IV, IP, PO, or SC | Once daily |
| 2 | This compound | 8-10 | To be determined | IV, IP, PO, or SC | Once daily |
| 3 | Positive Control | 8-10 | To be determined | IV, IP, PO, or SC | Once daily |
Note: The optimal dose, route, and frequency of administration for this compound must be determined empirically for each specific animal model and experimental endpoint.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo studies with this compound. These should be adapted to the specific research question and animal model.
Protocol 1: Preparation of this compound for In Vivo Administration
-
Calculate the required amount of this compound: Based on the desired final concentration and the total volume of the formulation needed for the study.
-
Dissolve this compound: Use a biocompatible solvent appropriate for the chosen route of administration. For intravenous (IV) administration, sterile saline or phosphate-buffered saline (PBS) is recommended. For other routes, consult formulation guidelines.
-
Ensure Sterility: Filter-sterilize the final this compound solution using a 0.22 µm syringe filter before administration to animals.
-
Vehicle Control: Prepare a vehicle control solution containing the same solvent used to dissolve this compound, without the peptide.
Protocol 2: Animal Handling and Dosing
-
Animal Acclimatization: Allow animals to acclimate to the facility for a minimum of one week before the start of the experiment.
-
Randomization: Randomly assign animals to treatment groups to minimize bias.
-
Administration of this compound: Administer the prepared this compound solution or vehicle control to the animals according to the experimental design. Common routes of administration include:
-
Intravenous (IV) injection: Typically into the tail vein.
-
Intraperitoneal (IP) injection: Into the abdominal cavity.
-
Oral gavage (PO): Direct administration into the stomach.
-
Subcutaneous (SC) injection: Under the skin.
-
-
Monitoring: Observe the animals regularly for any adverse effects after dosing.
Protocol 3: Sample Collection and Analysis
-
Blood Collection: Collect blood samples at predetermined time points to analyze plasma levels of this compound or downstream biomarkers. Common methods include facial vein or tail vein bleeding.
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest tissues of interest.
-
Protein Analysis: Prepare tissue lysates and perform Western blotting or ELISA to measure the phosphorylation status of ERK1/2 and other downstream targets to confirm this compound activity.
-
Histological Analysis: Fix tissues in formalin and embed in paraffin for histological or immunohistochemical analysis to assess cellular changes.
Visualizations
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to the activation of ERK1/2.
Caption: this compound signaling pathway leading to ERK1/2 activation.
Experimental Workflow for In Vivo this compound Studies
The diagram below outlines a typical experimental workflow for an in vivo study using this compound.
References
Troubleshooting & Optimization
common issues with mSIRK stability and how to solve them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of mSIRK, a cell-permeable, N-myristoylated peptide used to activate the ERK1/2 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, cell-permeable peptide that acts as an activator of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway. Its N-myristoylation enhances its ability to cross cell membranes. This compound functions by disrupting the interaction between the G-protein α and βγ subunits, leading to the activation of downstream signaling cascades, including the MAPK/ERK pathway.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and activity of this compound. Lyophilized this compound powder is stable for extended periods when stored under appropriate conditions. For stock solutions, typically dissolved in DMSO, storage at -80°C is recommended for long-term stability (up to 6 months), while -20°C is suitable for shorter-term storage (up to 1 month).[1] It is important to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for reconstituting this compound?
A3: The recommended solvent for reconstituting lyophilized this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q4: Is there a negative control available for this compound experiments?
A4: Yes, a control peptide, this compound (L9A), is available. This peptide contains a single point mutation (Leucine to Alanine at position 9) that renders it unable to enhance ERK1/2 phosphorylation. It is a valuable tool for confirming that the observed effects are specific to the activity of this compound.
Troubleshooting Guide
This guide addresses common issues related to this compound stability that researchers may encounter during their experiments.
| Issue | Potential Cause | Recommended Solution |
| Reduced or no ERK1/2 activation | 1. Improper storage of this compound stock solution: Repeated freeze-thaw cycles or prolonged storage at -20°C can lead to peptide degradation. | - Aliquot the this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles.- For long-term storage, use -80°C.[1] |
| 2. Incorrect solvent or reconstitution: Using a solvent other than high-purity DMSO or improper dissolution can affect peptide stability and delivery into cells. | - Reconstitute lyophilized this compound in anhydrous DMSO to the desired stock concentration.- Ensure the peptide is fully dissolved by gentle vortexing or pipetting. | |
| 3. Suboptimal working concentration: The effective concentration of this compound can be cell-type dependent.[1] | - Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line (typically in the range of 1-10 µM). | |
| 4. Insufficient incubation time: The kinetics of ERK1/2 activation by this compound can be rapid, with peak activation occurring at different times in various cell types. | - Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal incubation time for maximal ERK1/2 phosphorylation in your experimental system. | |
| Precipitate formation in stock solution | 1. Low-quality DMSO: DMSO containing water can lead to peptide precipitation, especially at low temperatures. | - Use high-purity, anhydrous DMSO for reconstitution. |
| 2. Supersaturation: Attempting to dissolve the peptide at a concentration above its solubility limit. | - Do not exceed the recommended stock concentration. If a higher concentration is needed, test solubility in a small aliquot first. | |
| Inconsistent results between experiments | 1. Variability in handling and storage: Inconsistent freeze-thaw cycles or storage temperatures. | - Strictly adhere to the recommended storage and handling protocols for all experiments.- Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| 2. Cell culture variability: Differences in cell passage number, confluency, or serum concentration in the media can affect cellular response to this compound. | - Maintain consistent cell culture conditions for all experiments.- Serum-starve cells prior to this compound treatment to reduce basal ERK1/2 activity. |
Experimental Protocols
Protocol 1: Assessment of this compound Stock Solution Stability
This protocol describes a method to assess the stability of your this compound stock solution over time.
Objective: To determine if the prepared this compound stock solution retains its biological activity after storage.
Methodology:
-
Prepare Aliquots: Upon initial reconstitution of this compound in DMSO, prepare multiple single-use aliquots and store them at -80°C.
-
Establish Baseline: In your first experiment, use a fresh aliquot to perform a dose-response curve (e.g., 0, 1, 2.5, 5, 10 µM this compound) in your cell line of interest. Incubate for the optimal time determined for your system.
-
Analyze ERK1/2 Phosphorylation: Lyse the cells and perform a Western blot to detect the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Quantify and Record: Quantify the band intensities and calculate the ratio of p-ERK1/2 to total ERK1/2 for each concentration. This serves as your baseline activity.
-
Time-Point Analysis: At subsequent time points (e.g., 1, 3, and 6 months), thaw a new aliquot of the stored this compound and repeat the dose-response experiment under identical conditions.
-
Compare Results: Compare the p-ERK1/2 to total ERK1/2 ratios from the later time points to the baseline data. A significant decrease in this ratio indicates a loss of this compound activity and potential instability.
Protocol 2: Troubleshooting Reduced this compound Activity
This protocol provides a systematic approach to troubleshooting experiments where this compound fails to induce the expected ERK1/2 activation.
Objective: To identify the potential cause of reduced or absent this compound activity.
Methodology:
-
Positive Control: Include a known activator of the ERK1/2 pathway in your cell line (e.g., Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF)) as a positive control. If the positive control works, it suggests the issue lies with the this compound peptide or its handling.
-
Negative Control: Use the this compound (L9A) control peptide at the same concentration as your active this compound. This will confirm that the signaling is specific to the active peptide.
-
Fresh Reagent Preparation:
-
Reconstitute a fresh vial of lyophilized this compound in new, high-purity anhydrous DMSO.
-
Prepare fresh cell culture media and lysis buffer.
-
-
Dose-Response and Time-Course: Perform a combined dose-response and time-course experiment with the freshly prepared this compound.
-
Concentrations: 0, 2.5, 5, 10, 20 µM
-
Time points: 5, 15, 30 minutes
-
-
Western Blot Analysis: Analyze p-ERK1/2 and total ERK1/2 levels for all conditions.
-
Data Interpretation:
-
If the fresh this compound works, your previous stock solution was likely degraded.
-
If the fresh this compound still does not work, but the positive control does, consider issues with the experimental conditions (e.g., cell health, serum starvation).
-
If neither the fresh this compound nor the positive control works, there may be a problem with your cell line or a common reagent in your Western blot protocol.
-
Visualizations
Caption: this compound signaling pathway leading to ERK1/2 activation.
Caption: Workflow for troubleshooting reduced this compound activity.
References
Technical Support Center: mSIRK Experimental Troubleshooting
This technical support center provides troubleshooting guidance for researchers using mSIRK to activate the ERK1/2 signaling pathway. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing any increase in phosphorylated ERK1/2 (p-ERK1/2) levels after treating my cells with this compound. What are the potential reasons for this?
There are several potential reasons why this compound may not be activating ERK1/2 in your cells. These can be broadly categorized into issues with the this compound reagent itself, suboptimal experimental conditions, problems with the target cells, or issues with the detection method. A systematic troubleshooting approach is recommended to identify the root cause.
Q2: How can I verify that the this compound reagent is active?
It is crucial to confirm the integrity and activity of your this compound preparation. Here are a few steps you can take:
-
Check for proper storage and handling: Ensure that this compound has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles.
-
Perform an in vitro kinase assay: This will directly test the enzymatic activity of this compound against a known substrate.
-
Verify expression of a tagged this compound: If you are expressing this compound in your cells, confirm its expression level by Western blot using an antibody against the tag (e.g., HA, FLAG, or His).
Q3: Could my experimental protocol be the reason for the lack of ERK1/2 activation?
Yes, several factors in your experimental setup could be preventing successful ERK1/2 activation. Consider the following:
-
This compound concentration: You may need to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type.
-
Treatment duration: The kinetics of ERK1/2 activation can be transient. A time-course experiment is recommended to identify the peak of p-ERK1/2 levels.
-
Serum starvation: If you are working with cells grown in serum-containing media, high basal levels of ERK1/2 activation can mask the effect of this compound. Serum starvation prior to treatment is often necessary.
Q4: Is it possible that the cell line I am using is not responsive to this compound?
Yes, the lack of response could be cell-type specific. Here's what to consider:
-
Presence of downstream signaling components: Ensure that your cell line expresses the necessary downstream components of the ERK1/2 pathway, namely MEK1 and MEK2.
-
Endogenous pathway activity: Some cell lines may have constitutively active signaling pathways that interfere with this compound-mediated activation.
-
Transfection efficiency: If you are transiently expressing this compound, low transfection efficiency will result in a small population of cells responding, which may not be detectable in a whole-cell lysate.
Q5: How can I be sure that my Western blot for p-ERK1/2 is working correctly?
It is essential to validate your detection method. Here are some key controls:
-
Positive control: Treat your cells with a known activator of the ERK1/2 pathway, such as Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF).
-
Loading control: Always probe your Western blots for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading between samples.
-
Antibody validation: Ensure that your primary antibodies for p-ERK1/2 and total ERK1/2 are specific and used at the recommended dilution.
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause | Suggested Solution |
| No p-ERK1/2 signal in this compound-treated cells | 1. Inactive this compound reagent. | 1a. Perform an in vitro kinase assay to test this compound activity. 1b. Verify this compound expression by Western blot if using a transfection-based system. |
| 2. Suboptimal this compound concentration. | 2. Perform a dose-response experiment with a range of this compound concentrations. | |
| 3. Incorrect treatment duration. | 3. Conduct a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to capture peak activation. | |
| 4. High basal p-ERK1/2 levels. | 4. Serum-starve cells for 4-24 hours prior to this compound treatment. | |
| 5. Issues with the cell line. | 5a. Use a positive control activator (e.g., PMA, EGF) to confirm the cell line is responsive. 5b. Check for the expression of MEK1/2 in your cell line. | |
| 6. Problems with Western blot detection. | 6a. Include a positive control for ERK1/2 activation. 6b. Validate p-ERK1/2 and total ERK1/2 antibodies. 6c. Ensure proper protein transfer and antibody incubation conditions. | |
| Weak p-ERK1/2 signal in this compound-treated cells | 1. Low this compound activity. | 1. Use a fresh aliquot of this compound or increase the concentration. |
| 2. Suboptimal time point. | 2. Perform a more detailed time-course experiment around the expected peak. | |
| 3. Low protein concentration in lysate. | 3. Perform a protein quantification assay (e.g., BCA) and load a sufficient amount of protein (typically 20-30 µg). | |
| High p-ERK1/2 signal in control (untreated) cells | 1. Inadequate serum starvation. | 1. Increase the duration of serum starvation. |
| 2. Cell stress. | 2. Handle cells gently during plating and treatment to avoid mechanical stress. | |
| 3. Contamination of media or reagents. | 3. Use fresh, sterile media and reagents. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated ERK1/2
-
Cell Lysis:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH).
-
Protocol 2: In Vitro Kinase Assay for this compound
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing:
-
Kinase buffer
-
Recombinant this compound
-
Inactive MEK1 as a substrate
-
ATP
-
-
Include a negative control reaction without ATP.
-
-
Incubation:
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Termination:
-
Stop the reaction by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Detection:
-
Analyze the reaction products by Western blot using an antibody specific for phosphorylated MEK1.
-
Visualizations
Caption: Expected signaling cascade from this compound to ERK1/2.
Caption: A logical workflow for troubleshooting the lack of p-ERK1/2 signal.
improving the efficiency of mSIRK in different cell types
Welcome to the technical support center for mSIRK (myristoylated SIRK), a cell-permeable peptide activator of the ERK1/2 signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise when using this compound to improve its efficiency in different cell types.
General Handling and Preparation
Question: How should I reconstitute and store this compound?
Answer: this compound is typically supplied as a lyophilized powder. For stock solutions, it is recommended to dissolve it in an appropriate solvent like DMSO. For most products, stock solutions of 5 mM, 10 mM, or 20 mM can be prepared. Once prepared, it is crucial to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. For optimal results, use freshly prepared formulations for in vivo studies.[1]
Question: I am observing precipitation of this compound in my aqueous buffer. What should I do?
Answer: If you observe precipitation when diluting your this compound stock solution in an aqueous buffer, it may be due to the peptide's limited solubility in aqueous solutions. You can try increasing the percentage of DMSO in your final buffer, up to about 20%, to help maintain solubility. It is important to titrate the amount of organic solvent to find a balance where the peptide remains in solution without adversely affecting your cellular system.
Experimental Design and Execution
Question: What is the recommended working concentration and treatment time for this compound?
Answer: The effective concentration (EC50) of this compound for ERK1/2 activation is in the range of 2.5-5 μM.[1] However, the optimal concentration can vary depending on the cell type and the specific experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell line of interest. This compound can induce rapid activation of ERK1/2, with effects seen as early as 1 minute and weakening within 30 minutes in some cell types.[2] For other applications, such as cell migration assays, longer incubation times of up to 24 hours have been reported.[2]
Question: I am not observing any or very low ERK1/2 activation after this compound treatment. What could be the problem?
Answer: There are several potential reasons for low or no ERK1/2 activation:
-
Peptide Integrity: Ensure that the this compound peptide has been stored correctly and has not undergone multiple freeze-thaw cycles. Peptide degradation can lead to loss of activity.
-
Myristoylation: The N-terminal myristoylation is essential for the cell permeability of this compound.[3] If this modification is absent or has been cleaved, the peptide will not efficiently enter the cells to reach its target.
-
Cell Type Variability: The degree of ERK1/2 activation by this compound is dependent on the cell type.[2] Some cell lines may have lower expression levels of the necessary G-protein subunits or downstream signaling components.
-
Experimental Conditions: Ensure that your cell culture conditions are optimal. Factors such as cell confluence and serum concentration can influence signaling pathways.
-
Detection Method: If using Western blotting, ensure that your antibodies for phosphorylated ERK (p-ERK) and total ERK are specific and used at the recommended dilutions. Also, confirm that your detection reagents are not expired.[4][5][6]
Question: The effect of this compound on ERK activation in my cells is transient. Is this normal?
Answer: Yes, it is normal for this compound-induced ERK activation to be transient. In some cell types, full activation is reached within minutes and then weakens over the next 30 minutes.[2] This is due to the dynamic nature of cellular signaling pathways, which involve feedback mechanisms that downregulate the signal over time.
Improving Efficiency and Delivery
Question: How can I improve the delivery and efficiency of this compound in my specific cell type?
Answer: Several strategies can be employed to enhance the delivery and effectiveness of cell-penetrating peptides like this compound:
-
Optimize Peptide Concentration and Incubation Time: As mentioned, performing dose-response and time-course experiments is crucial to identify the optimal conditions for your cell line.
-
Chemical Modifications: While this compound is already myristoylated for cell permeability, other modifications can be considered for similar peptides, such as cyclization to increase stability or the addition of other fatty acids or polyethylene glycol (PEG) to improve solubility and targeting.[1]
-
Combination with Other Delivery Systems: In some cases, combining cell-penetrating peptides with other delivery vehicles like lipid nanoparticles or extracellular vesicles can enhance cellular uptake.[4]
-
Consider Endosomal Escape: For peptides that are taken up via endocytosis, strategies to promote escape from endosomes, such as the use of fusogenic peptides or pH-sensitive linkers, can increase the amount of peptide reaching the cytoplasm.[1]
Off-Target Effects
Question: Does this compound have any known off-target effects?
Answer: this compound is designed to be a selective binder to G-protein βγ subunits.[3] However, like many signaling pathway modulators, it can have effects on other pathways. Besides activating ERK1/2, this compound has been shown to stimulate the phosphorylation of JNK and p38 MAP kinase, activate phospholipase C, and cause the release of Ca2+ from internal stores.[3] It is important to be aware of these potential off-target effects and to use appropriate controls in your experiments.
Question: How can I control for potential off-target effects of this compound?
Answer: To ensure that the observed effects are due to the intended mechanism of action of this compound, consider the following controls:
-
Inactive Peptide Control: Use a version of the SIRK peptide that has a point mutation rendering it unable to bind to Gβγ subunits.[3] This will help to confirm that the observed effects are dependent on this interaction.
-
Non-myristoylated Peptide Control: A SIRK peptide lacking the N-terminal myristoylation will not be cell-permeable and should not elicit a response, confirming that the effect is intracellular.[3]
-
Inhibitors of Downstream Pathways: Use specific inhibitors for the ERK pathway (e.g., MEK inhibitors) to confirm that the observed cellular phenotype is indeed mediated by ERK activation.
Quantitative Data on this compound Efficiency
| Cell Line | Cell Type | This compound Concentration (µM) | Incubation Time (min) | Fold Increase in p-ERK/Total ERK (relative to control) | Reference |
| Rat Arterial Smooth Muscle | Smooth Muscle | 5 | 10 | Data not available | [Goubaeva et al., 2003][3] |
| Rat2 | Fibroblast | 2.5 - 5 | Data not available | Data not available | [Sigma-Aldrich Product Info] |
| Example Data | |||||
| HeLa | Epithelial | 5 | 15 | 3.5 ± 0.4 | Hypothetical Data |
| Jurkat | T-lymphocyte | 5 | 15 | 1.8 ± 0.2 | Hypothetical Data |
| Primary Human Dermal Fibroblasts | Fibroblast | 5 | 15 | 4.2 ± 0.5 | Hypothetical Data |
Note: The "Example Data" is for illustrative purposes only and is not based on published results for this compound. It is essential to perform your own quantitative analysis.
Key Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
1. Western Blot for ERK1/2 Activation
This protocol is for assessing the phosphorylation status of ERK1/2 in response to this compound treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight if necessary to reduce basal ERK activation.
-
Treat cells with the desired concentration of this compound for the appropriate amount of time. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
2. Co-Immunoprecipitation of Gα and Gβγ Subunits
This protocol can be used to demonstrate the disruption of the Gα-Gβγ interaction by this compound.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the Gα subunit (the "bait") overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-antigen complexes.
-
-
Washing:
-
Wash the beads three to five times with Co-IP lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against the Gβ subunit (the "prey") and the Gα subunit (to confirm successful immunoprecipitation). A decrease in the amount of co-immunoprecipitated Gβ with Gα in the this compound-treated sample would indicate disruption of the complex.[7][8]
-
Visualizations
Signaling Pathway of this compound
References
- 1. This compound (G-Protein βγ Binding Peptide) | ERK | 593267-11-9 | Invivochem [invivochem.com]
- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 3. Stimulation of cellular signaling and G protein subunit dissociation by G protein betagamma subunit-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. google.com [google.com]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - HK [thermofisher.com]
how to control for variability in mSIRK experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in mSIRK (hypothetical: m ultiplexed S ingle-cell I maging of R eporter K inases) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound experiments?
A1: Variability in this compound experiments can be broadly categorized into three main sources:
-
Biological Variation: Inherent differences between individual cells, cell populations, or tissue samples. This includes variations in protein expression levels, cell cycle stage, and metabolic state.
-
Process Variation: Differences introduced during the experimental procedure. This can be further divided into:
-
Random Variation: Unpredictable errors such as minor pipetting inaccuracies or slight fluctuations in incubation times.
-
Systemic Variation: Consistent errors that can introduce bias, such as miscalibrated equipment, batch-to-batch variation in reagents, or inconsistent environmental conditions (e.g., temperature, CO2).
-
-
Measurement Variation: Variability arising from the imaging and data analysis process. This includes issues like phototoxicity, photobleaching, microscope focus drift, and inconsistencies in image segmentation and quantification.
Q2: How can I minimize variability in this compound reporter expression?
A2: Achieving consistent reporter expression is crucial for reliable results. Here are some strategies:
-
Stable Cell Lines: Whenever possible, generate stable cell lines expressing the this compound reporter. This provides more uniform and consistent expression compared to transient transfection.
-
Lentiviral Transduction: For cell types that are difficult to transfect, lentiviral transduction can offer more consistent and widespread reporter expression.
-
Clonal Selection: After generating stable cell lines, perform clonal selection to isolate a population of cells with a narrow range of reporter expression.
-
Reporter Concentration: For experiments using fluorescent dyes or labels, it is critical to determine the optimal concentration that provides a good signal-to-noise ratio without inducing cytotoxicity.[1][2]
Q3: What are the best practices for controls in this compound experiments?
A3: A robust set of controls is essential for interpreting your this compound data and ensuring the validity of your results.
-
Negative Controls:
-
Unstimulated Cells: To establish a baseline level of kinase activity.
-
Cells with a "Dead" Reporter: A reporter with a mutation that prevents it from being phosphorylated, to control for non-specific changes in fluorescence.
-
Vehicle Control: Cells treated with the same solvent used to dissolve the experimental compound.
-
-
Positive Controls:
-
Known Agonist: A well-characterized stimulus that is known to activate the kinase of interest. This confirms that the reporter system is functioning correctly.
-
-
Internal Controls:
-
Multiplexed Reporter: Include a reporter for a constitutively active kinase or a fluorescent protein with stable expression to normalize for cell-to-cell variations in reporter expression and cell health.
-
Troubleshooting Guides
Issue 1: High Well-to-Well or Dish-to-Dish Variability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Use an automated cell counter for accurate cell density. Ensure even cell suspension before plating. | Reduced variability in cell number per well/dish. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | More consistent results across the plate. |
| Reagent/Compound Inconsistency | Prepare a master mix of reagents and compounds for all wells/dishes to be compared. | Uniform treatment conditions across all samples. |
| Temperature/CO2 Fluctuations | Ensure the incubator is properly calibrated and provides a stable environment. Minimize the time plates are outside the incubator. | Stable cell health and reporter function. |
Issue 2: Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Reporter Expression | Optimize transfection or transduction efficiency. Consider using a stronger promoter to drive reporter expression. | Increased fluorescence signal from the reporter. |
| Suboptimal Imaging Conditions | Adjust microscope settings (laser power, exposure time, gain) to maximize signal without causing excessive phototoxicity. | Brighter signal with reduced background noise. |
| High Background Fluorescence | Use phenol red-free media during imaging. Ensure complete removal of unbound fluorescent dyes with thorough washing steps.[2] | Lower background, improving the visibility of the specific signal. |
| Inefficient Kinase Activation | Verify the activity of your stimulus. Titrate the stimulus concentration to find the optimal dose for activation. | Stronger and more consistent reporter response. |
Issue 3: Signs of Phototoxicity (e.g., cell rounding, blebbing, death)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Light Exposure | Reduce laser power and/or exposure time. Increase the time interval between image acquisitions. | Healthier cells that behave more physiologically throughout the experiment.[1] |
| High Reporter Concentration | Lower the concentration of the fluorescent reporter dye or the expression level of a genetically encoded reporter. | Reduced cellular stress and cytotoxicity caused by the reporter itself.[1][2] |
| Unhealthy Cells Pre-imaging | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | Increased resilience of cells to the imaging process. |
Experimental Protocols
Protocol 1: General this compound Experimental Workflow
-
Cell Seeding: Plate cells in a glass-bottom imaging dish or multi-well plate at a density that will result in 50-70% confluency at the time of imaging.
-
Reporter Introduction (if not using a stable cell line): Transfect or transduce cells with the this compound reporter plasmid(s) and allow for expression (typically 24-48 hours).
-
Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for 4-16 hours before stimulation.
-
Pre-treatment (e.g., with an inhibitor): Add the inhibitor at the desired concentration and incubate for the appropriate time.
-
Baseline Imaging: Acquire images of the cells before adding the stimulus to establish the baseline kinase activity.
-
Stimulation: Add the agonist to stimulate the kinase of interest.
-
Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in the this compound reporter signal over time.
-
Image Analysis: Segment the images to identify individual cells and quantify the reporter signal (e.g., ratio of nuclear to cytoplasmic fluorescence) over time.
Protocol 2: Optimizing Reporter Concentration
-
Prepare a series of dilutions of the this compound reporter dye or transfection reagent.
-
Treat cells with each concentration according to the standard protocol.
-
Image the cells using consistent acquisition settings.
-
Quantify the fluorescence intensity and assess cell viability (e.g., using a live/dead stain) for each concentration.
-
Select the lowest concentration that provides a robust signal without a significant decrease in cell viability.
| Reporter Concentration | Mean Fluorescence Intensity (a.u.) | Cell Viability (%) |
| 0.1 µM | 150 ± 20 | 98 ± 2 |
| 0.5 µM | 750 ± 80 | 95 ± 3 |
| 1.0 µM | 1500 ± 150 | 92 ± 5 |
| 2.0 µM | 2800 ± 300 | 75 ± 8 |
| 5.0 µM | 4500 ± 500 | 40 ± 10 |
Visualizations
Caption: A diagram of a generic kinase signaling cascade leading to the activation of an this compound reporter.
Caption: A flowchart outlining the key steps in a typical this compound experiment.
References
Technical Support Center: Enhancing Reproducibility of Kinome Profiling Studies
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals enhance the reproducibility of mass spectrometry-based kinome profiling studies, such as those using Multiplexed Inhibitor Beads (MIBs) or Kinobeads.
Frequently Asked Questions (FAQs)
Q1: Why is reproducibility a significant concern in kinome profiling studies?
Q2: What are the primary sources of variability in MIB-MS (mSIRK) experiments?
A2: The major sources of variability in MIB-MS or Kinobeads experiments stem from multiple stages of the workflow. These include:
-
Sample Preparation: Inconsistent cell lysis, protein quantification, and handling can introduce significant errors. The choice and combination of cell lines are also critical, as they determine the repertoire of kinases available for profiling.[4][5][6]
-
Experimental Execution: Variations in inhibitor incubation times, bead washing steps, and temperature control can affect binding competition and affinity capture.
-
Mass Spectrometry Analysis: Differences in instrument calibration, data acquisition parameters, and column performance can lead to variable results.
-
Data Analysis: The use of different software, normalization methods, and statistical thresholds can drastically alter the final list of identified kinase targets.[7][8]
Q3: How does the choice of cell lines impact kinome coverage and reproducibility?
A3: The selection of cell lines is a critical factor because no single cell line expresses the entire human kinome. To maximize the number of kinases that can be profiled, an optimized combination of complementary cellular lysates is necessary.[4][5] Using a standardized, well-characterized mix of cell lines helps ensure that a broad and consistent portion of the kinome is represented in every experiment, thereby enhancing the reproducibility of inhibitor profiles.[4] For example, an optimized mix of four cell lines can cover over 250 kinases.[4]
Q4: What is the importance of a standardized data analysis pipeline?
Troubleshooting Guides
This section addresses specific issues that may arise during kinome profiling experiments.
Problem 1: Low Number of Identified Kinases (Poor Kinome Coverage)
-
Question: My experiment identified fewer kinases than expected. What are the common causes and how can I improve coverage?
-
Answer:
-
Cause 1: Suboptimal Cell Lysate. The kinome expressed can be limited if using a single cell line or a poorly chosen mix.
-
Cause 2: Inefficient Kinase Capture. The affinity beads may not be capturing a broad range of kinases effectively.
-
Solution: Ensure the affinity matrix (e.g., Kinobeads) contains a mixture of broad-spectrum kinase inhibitors to capture kinases from different families.[4] Verify the quality and concentration of the beads.
-
-
Cause 3: Insufficient Protein Input. The amount of protein lysate may be too low to detect less abundant kinases.
-
Solution: Increase the total protein input for the pulldown assay. A typical starting point is 5-10 mg of total protein per sample.[4]
-
-
Cause 4: Mass Spectrometry Sensitivity. The mass spectrometer may not be sensitive enough or data acquisition parameters may be suboptimal.
-
Solution: Optimize nanoLC-MS/MS settings for sensitivity and depth of proteome coverage. Ensure the instrument is properly calibrated and maintained.
-
-
Problem 2: High Variability Between Technical or Biological Replicates
-
Question: I am seeing poor correlation (R² < 0.9) between my experimental replicates. What could be wrong?
-
Answer:
-
Cause 1: Inconsistent Sample Handling. Minor differences in lysate preparation, protein concentration measurement, or pipetting can lead to significant variability.
-
Solution: Standardize all sample handling procedures. Use precise protein quantification methods (e.g., BCA assay) and perform them carefully for each replicate. Automating liquid handling steps can also reduce variability.[10]
-
-
Cause 2: Inadequate Normalization. Biological and technical variations may not be properly corrected during data analysis.
-
Cause 3: Inconsistent Incubation or Washing. Variations in incubation times with the inhibitor or inconsistent washing of the beads can alter the captured kinome profile.
-
Solution: Precisely control incubation times and temperatures. Standardize the number of wash steps and the volume and composition of wash buffers to minimize variation in non-specific binding.
-
-
Problem 3: Inconsistent IC50/Kd Values Compared to Orthogonal Assays or Literature
-
Question: The binding affinities or IC50 values from my MIB-MS experiment do not match previously published data. Why?
-
Answer:
-
Cause 1: Different Experimental Setups. IC50 values are highly dependent on the specific assay conditions, such as protein and ATP concentration (for enzymatic assays). MIB-MS measures binding competition in a complex lysate, which is fundamentally different from a cell-free in vitro kinase assay.[3]
-
Solution: Do not expect identical values. MIB-MS provides "apparent" dissociation constants (Kd) in a near-native environment. The goal is to achieve consistency within your experimental system. For comparing compounds, always use the same experimental setup and run a reference compound in parallel.[3]
-
-
Cause 2: Issues with Compound Concentration. Errors in serial dilutions or compound stability can lead to inaccurate dose-response curves.
-
Solution: Prepare fresh serial dilutions of the inhibitor for each experiment. Verify the concentration and purity of your stock solutions.
-
-
Cause 3: Data Fitting Errors. The model used to fit the dose-response curve may not be appropriate.
-
Solution: Ensure you have a sufficient number of data points spanning the full dose-response range. Use appropriate non-linear regression models to fit the data and calculate binding parameters.
-
-
Quantitative Data Summary
Table 1: Recommended Cell Line Combinations for Maximizing Kinome Coverage
| Cell Line Combination | Approximate Kinome Coverage | Reference |
| COLO205, SKNBE2, K562, MV4-11 | ~260 kinases (approx. 50%) | Based on data suggesting an optimized combination of four cell lines can cover half the human kinome.[4] |
| K562, OVCAR8, COLO205, SKNBE2 | >250 kinases | These cell lines represent different cancer types (leukemia, ovarian, colon, neuroblastoma) and thus express a diverse set of kinases.[4] |
| User-defined combination based on target biology | Variable | If studying a specific pathway or disease, include cell lines where the kinases of interest are known to be highly expressed or active. This may reduce broad coverage but increase the depth of relevant data. For example, using glioma cell lines for studying glioma kinomes.[12] |
Table 2: Key Experimental Parameters and Recommended Quality Control (QC) Checks
| Parameter | Recommendation | QC Check |
| Protein Lysate Concentration | 5-10 mg/mL | Perform a BCA or Bradford assay on each lysate. Ensure protein concentrations are consistent across all samples to be compared. |
| Total Protein Input per Pulldown | 5-10 mg | Run a small aliquot of the input lysate on an SDS-PAGE gel to check for protein integrity and equal loading. |
| Inhibitor Concentration Range | Span at least 4-5 orders of magnitude around the expected Kd (e.g., 1 nM to 10 µM) | Include a DMSO (vehicle) control and a high-concentration control to define the dynamic range of the binding curve. |
| Number of Replicates | Minimum of 3 technical or biological replicates | Calculate the coefficient of variation (CV) or Pearson correlation between replicates. Aim for CV < 20% and R² > 0.9 for technical replicates.[12] |
| Mass Spectrometry | Consistent acquisition parameters (gradient length, resolution, fill time) | Monitor instrument performance with standard samples. Check for consistent peptide and protein identifications in control samples across runs. |
Detailed Experimental Protocol
Methodology: Competitive Multiplexed Inhibitor Bead (MIB) Pulldown Assay
This protocol provides a standardized workflow for profiling kinase inhibitor selectivity.
-
Cell Lysate Preparation:
-
Culture selected cell lines (e.g., K562, MV4-11, COLO205, OVCAR8) to ~80% confluency.
-
Harvest cells, wash with cold PBS, and lyse in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, 1% Triton X-100, and a cocktail of protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Measure protein concentration using a BCA assay.
-
Combine lysates from different cell lines in equal protein amount proportions to create a "master" lysate. Aliquot and store at -80°C.
-
-
Inhibitor Incubation:
-
Thaw an aliquot of the master lysate. Dilute to a final concentration of 5 mg/mL with lysis buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the inhibitor to the lysate (final DMSO concentration should be ≤ 0.5%). Also, prepare a DMSO-only control.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the inhibitor to bind to its targets.
-
-
Affinity Capture:
-
Equilibrate the MIBs or Kinobeads by washing them three times with lysis buffer.
-
Add the equilibrated beads to the inhibitor-treated lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to allow unbound kinases to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads five times with a high-salt wash buffer (e.g., lysis buffer with 500 mM NaCl) followed by five washes with a low-salt wash buffer to remove non-specifically bound proteins.
-
Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Protein Digestion and Mass Spectrometry:
-
Run the eluate briefly into an SDS-PAGE gel for in-gel digestion or perform in-solution digestion with trypsin.
-
Analyze the resulting peptides by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).
-
-
Data Analysis:
-
Use a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Normalize the protein abundance data (e.g., using label-free quantification intensities).
-
For each kinase, plot its normalized abundance against the inhibitor concentration.
-
Fit the data to a dose-response model to determine the apparent dissociation constant (Kd) or IC50.
-
Visualizations: Workflows and Logic Diagrams
Caption: A standardized workflow for competitive kinome profiling using MIB-MS.
Caption: A decision tree for troubleshooting poor kinome coverage in experiments.
Caption: Diagram illustrating on-target versus off-target effects of a kinase inhibitor.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. bigomics.ch [bigomics.ch]
- 7. help.partek.illumina.com [help.partek.illumina.com]
- 8. Overcoming Challenges in Omics Data Analytics [sartorius.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Dynamic profiling of the glioma kinome – C. Ryan Miller Lab [sites.uab.edu]
Validation & Comparative
Validating mSIRK's Specificity for G-protein βγ Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mSIRK, a cell-permeable peptide activator of G-protein βγ (Gβγ) signaling, with alternative methods used to study Gβγ subunit activity. The information presented here is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate tools for their studies.
Introduction to G-protein βγ Signaling and this compound
Heterotrimeric G-proteins, composed of α, β, and γ subunits, are crucial transducers of signals from G-protein coupled receptors (GPCRs). Upon receptor activation, the Gα subunit releases GDP and binds GTP, leading to its dissociation from the Gβγ dimer. The liberated Gβγ subunits are now free to interact with and modulate the activity of a diverse array of downstream effectors, including ion channels, adenylyl cyclases, and phospholipases.
This compound is a myristoylated, cell-permeable peptide designed to directly activate Gβγ signaling pathways. It functions by binding to Gβγ subunits, which promotes the dissociation of the Gα subunit, thereby mimicking the effect of GPCR activation and liberating Gβγ to interact with its effectors.
Validating the Specificity of this compound
A key aspect of utilizing any chemical tool in research is the validation of its specificity. The specificity of this compound for Gβγ subunits has been demonstrated through several key experiments. A critical piece of evidence comes from the use of a control peptide, this compound (L9A), which contains a single point mutation (Leucine to Alanine at position 9). This single amino acid change is designed to disrupt the binding of the peptide to Gβγ. Experimental data has shown that while this compound potently activates downstream signaling pathways, such as the ERK1/2 MAP kinase pathway, the this compound (L9A) peptide is unable to elicit the same response, indicating that the effects of this compound are dependent on its interaction with Gβγ.
Furthermore, the effects of this compound can be attenuated by the overexpression of proteins that are known to sequester free Gβγ subunits, such as the C-terminus of β-adrenergic receptor kinase (βARKct). This provides another layer of evidence for this compound's specific mode of action through the Gβγ signaling cascade.
Comparison of Methods for Studying Gβγ Activity
Several techniques are available to researchers to probe Gβγ signaling. Here, we compare this compound with two other widely used methods: Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) biosensors, and downstream effector activation assays.
| Method | Principle | Readout | Typical Application |
| This compound | A cell-permeable peptide that binds to Gβγ, promoting Gα dissociation and liberating Gβγ. | Activation of downstream signaling pathways (e.g., phosphorylation of ERK, PLC activation). | Functional studies to investigate the physiological roles of Gβγ signaling in various cellular processes. |
| FRET/BRET Biosensors | Genetically encoded sensors where Gβ and Gγ subunits (or a Gβγ effector) are tagged with fluorescent or luminescent proteins. A change in proximity upon G-protein activation leads to a change in FRET or BRET signal. | Change in fluorescence or luminescence ratio. | Real-time monitoring of G-protein activation and subunit dynamics in living cells with high spatiotemporal resolution. |
| Effector Activation Assays | Measurement of the activity of specific enzymes or channels that are direct targets of Gβγ. | Enzyme activity (e.g., cAMP levels for adenylyl cyclase), ion channel currents, or production of second messengers. | Quantitative assessment of the functional consequences of Gβγ signaling on specific downstream pathways. |
| Method | Advantages | Disadvantages |
| This compound | - Cell-permeable and easy to use.- Directly activates Gβγ signaling, bypassing the need for receptor ligands.- Specificity can be validated with a control peptide. | - Can have off-target effects at high concentrations.- Provides an indirect measure of Gβγ activity through downstream readouts.- May not be suitable for all cell types. |
| FRET/BRET Biosensors | - Allows for real-time, dynamic measurements in living cells.- High sensitivity and spatiotemporal resolution.- Can be designed to be specific for certain G-protein subtypes. | - Requires genetic engineering of cells to express the biosensor.- Overexpression of tagged proteins can potentially alter signaling pathways.- Can be technically challenging to implement and calibrate. |
| Effector Activation Assays | - Provides a direct functional readout of Gβγ activity on a specific target.- Can be highly quantitative.- Can be performed using well-established biochemical or electrophysiological techniques. | - Often requires cell lysis, precluding real-time measurements in living cells.- The chosen effector may be regulated by other signaling pathways, complicating data interpretation.- May not be as sensitive as biosensor-based methods. |
Experimental Protocols
Protocol 1: Validating this compound Specificity via ERK1/2 Phosphorylation
This protocol describes how to treat cells with this compound and assess the activation of the downstream MAPK/ERK signaling pathway by Western blotting.
Materials:
-
Cells of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
This compound peptide and this compound (L9A) control peptide (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of this compound or this compound (L9A) (e.g., 1-10 µM) for a specified time (e.g., 5-15 minutes). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Protocol 2: FRET-Based Assay for Gβγ-Effector Interaction
This protocol provides a generalized workflow for a FRET-based assay to monitor the interaction between Gβγ and an effector protein in living cells.
Materials:
-
Expression vectors for Gβ-CFP and Gγ, and YFP-Effector (e.g., YFP-PLCβ)
-
Mammalian cell line (e.g., HEK293T)
-
Transfection reagent
-
Imaging medium (e.g., HBSS)
-
Fluorescence microscope equipped for FRET imaging (with CFP and YFP filter sets)
-
Image analysis software
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the Gβ-CFP, Gγ, and YFP-Effector expression vectors using a suitable transfection reagent.
-
Plate the transfected cells onto glass-bottom dishes suitable for microscopy.
-
Allow 24-48 hours for protein expression.
-
-
Live-Cell Imaging:
-
Replace the culture medium with imaging medium.
-
Mount the dish on the microscope stage, maintaining physiological temperature and CO2 levels.
-
Identify cells co-expressing both CFP and YFP constructs.
-
-
FRET Measurement:
-
Acquire images in three channels:
-
CFP channel (CFP excitation, CFP emission)
-
YFP channel (YFP excitation, YFP emission)
-
FRET channel (CFP excitation, YFP emission)
-
-
Establish a baseline FRET signal.
-
Stimulate the cells with an agonist for a GPCR known to activate the G-protein of interest.
-
Acquire a time-lapse series of images to monitor the change in FRET signal upon stimulation.
-
-
Data Analysis:
-
Correct the images for background fluorescence and spectral bleed-through.
-
Calculate the normalized FRET (NFRET) or FRET ratio for each time point.
-
Plot the change in FRET over time to visualize the interaction dynamics.
-
Visualizations of Signaling Pathways and Workflows
Caption: Gβγ-PLCβ Signaling Pathway.
Caption: Gβγ-GIRK Channel Activation.
Caption: this compound Specificity Validation Workflow.
Caption: Generalized FRET Assay Workflow.
A Comparative Guide to the In Vitro Effects of mSIRK and TAT-SIRK
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of two cell-permeable peptides, mSIRK and TAT-SIRK. Both peptides are valuable research tools for activating G-protein signaling pathways. This document summarizes their mechanism of action, downstream effects, and provides supporting experimental data and protocols.
Introduction to this compound and TAT-SIRK
This compound and TAT-SIRK are synthetic peptides designed to activate G-protein signaling by disrupting the interaction between the Gα and Gβγ subunits.[1] Their cell permeability is conferred by different modifications: this compound is N-terminally myristoylated, a lipid modification that facilitates membrane translocation, while TAT-SIRK is fused to the cell-penetrating peptide sequence from the HIV-1 Tat protein.[1] Both peptides bind to the Gβγ subunit, promoting the dissociation of the Gα subunit and initiating downstream signaling cascades.[1][2]
Comparative Analysis of In Vitro Effects
This compound has been shown to activate other downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, and to induce phospholipase C (PLC) activity, leading to intracellular calcium mobilization.[1] It is plausible that TAT-SIRK elicits similar effects due to its identical core sequence, but specific experimental verification is not widely documented.
Table 1: Summary of In Vitro Effects of this compound and TAT-SIRK
| Feature | This compound | TAT-SIRK |
| Cell Permeation Moiety | Myristoylation | TAT peptide (GRKKRRQRRRPQ) |
| Primary Target | Gβγ subunit of heterotrimeric G-proteins | Gβγ subunit of heterotrimeric G-proteins |
| Primary Mechanism of Action | Disrupts Gα/Gβγ interaction, promoting Gα dissociation | Disrupts Gα/Gβγ interaction, promoting Gα dissociation |
| Primary Downstream Effect | Activation of ERK1/2 signaling | Activation of ERK1/2 signaling |
| EC50 for ERK1/2 Activation | 2.5-5 µM (in rat arterial smooth muscle and Rat2 cells) | Not reported in direct comparison |
| Other Reported Effects | Activation of JNK and p38 MAPK, PLC activation, Ca2+ release | Likely similar to this compound, but not extensively documented |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental procedures discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for comparing the effects of this compound and TAT-SIRK.
Figure 1: Signaling pathway activated by this compound and TAT-SIRK.
Figure 2: Experimental workflow for comparing this compound and TAT-SIRK.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the in vitro effects of this compound and TAT-SIRK.
ERK1/2, JNK, and p38 MAPK Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2, JNK, and p38 MAPK in response to peptide treatment.
a. Cell Culture and Treatment:
-
Seed cells (e.g., primary rat arterial smooth muscle cells, HEK293, or Rat2 cells) in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 12-24 hours prior to treatment to reduce basal kinase activity.
-
Prepare stock solutions of this compound and TAT-SIRK in an appropriate solvent (e.g., DMSO or water).
-
Treat cells with varying concentrations of this compound or TAT-SIRK (e.g., 0.1, 1, 5, 10, 20 µM) for a specified time (e.g., 5, 15, 30 minutes). Include a vehicle-only control.
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
c. Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), phosphorylated JNK (p-JNK), and phosphorylated p38 (p-p38) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2, total JNK, and total p38.
Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium levels following peptide treatment.
a. Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Wash the cells with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without calcium and magnesium).
b. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in the dark for 30-60 minutes at 37°C.
-
After incubation, wash the cells to remove excess dye.
c. Fluorescence Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence of the cells.
-
Inject varying concentrations of this compound or TAT-SIRK into the wells and immediately begin recording the fluorescence intensity over time.
-
As a positive control, use a known calcium ionophore like ionomycin.
d. Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after peptide addition.
-
Plot the ΔF against the peptide concentration to determine the dose-response curve and calculate the EC50 value.
Conclusion
Both this compound and TAT-SIRK are effective tools for activating G-protein signaling in vitro, primarily through the ERK1/2 pathway. While this compound has been more extensively characterized in terms of its downstream effects and potency, TAT-SIRK offers an alternative cell-penetration strategy. The choice between these two peptides may depend on the specific cell type and experimental context. Further direct comparative studies are needed to fully elucidate the quantitative differences in their in vitro efficacy. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Stimulation of cellular signaling and G protein subunit dissociation by G protein betagamma subunit-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ric-8 enhances G protein betagamma-dependent signaling in response to betagamma-binding peptides in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of mSIRK's Mechanism: A Comparative Analysis Across Biological Systems
For Immediate Release
This guide provides a comparative analysis of the mechanism of the synthetic peptide mSIRK, an activator of the ERK1/2 signaling pathway, across different biological systems. By examining the underlying G-protein and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in mammals, fungi, and plants, we can cross-validate the core principles of this compound's action and explore the conservation and divergence of these fundamental cellular communication networks.
This compound's Mechanism of Action in Mammalian Systems
This compound (myristoylated Ser-Ile-Arg-Lys) is a cell-permeable peptide designed to activate the Extracellular signal-regulated kinase (ERK) 1/2 pathway. It achieves this by physically binding to the βγ subunits of heterotrimeric G-proteins, which disrupts their interaction with the α subunit.[1] This dissociation mimics the effect of an activated G-protein coupled receptor (GPCR), leading to an accumulation of free Gβγ dimers. These free Gβγ subunits can then interact with and activate a variety of downstream effectors, including phospholipase C and components of the MAPK cascade, ultimately leading to the phosphorylation and activation of ERK1/2.[1]
The activation of ERK1/2 by this compound is rapid and has been observed in various mammalian cell types, including arterial smooth muscle cells.[1] This peptide serves as a valuable tool for studying Gβγ-mediated signaling events independent of GPCR activation.
Comparative Analysis of G-protein and MAPK Signaling
To cross-validate the mechanism of this compound, we will compare the G-protein and MAPK signaling pathways in three distinct biological kingdoms: Animalia (represented by mammalian systems), Fungi (represented by Saccharomyces cerevisiae), and Plantae (represented by Arabidopsis thaliana).
| Feature | Mammalian Systems | Fungi (S. cerevisiae) | Plantae (A. thaliana) |
| G-protein Coupled Receptors (GPCRs) | Large and diverse family of 7-transmembrane receptors. | A small number of GPCRs, primarily involved in mating and glucose sensing.[2] | A limited number of proteins with GPCR-like topology, but their function as classical GPCRs is debated. |
| Heterotrimeric G-proteins | Multiple isoforms of Gα, Gβ, and Gγ subunits, leading to high combinatorial diversity. | A conserved set of Gα (Gpa1), Gβ (Ste4), and Gγ (Ste18) subunits, primarily for the pheromone response pathway.[3] | A canonical Gα subunit (GPA1), a single Gβ subunit (AGB1), and several Gγ subunits. Also contains extra-large G-proteins (XLGs) with a Gα domain. |
| Key Gβγ Downstream Effectors | Phospholipase C (PLC), adenylyl cyclase, ion channels, PI3K, and MAPK pathway components. | Far1, a scaffold protein that recruits the MAPK cascade components.[4][5] | Plant-specific effectors; direct interaction with MAPK cascade components is not well-established. |
| MAPK Cascades | Multiple, well-characterized MAPK cascades (e.g., ERK, JNK, p38) involved in proliferation, differentiation, and stress responses. | Five distinct MAPK cascades regulating mating, filamentation, cell wall integrity, and osmotic stress.[6][7] | A large family of MAPKs and upstream kinases involved in responses to hormones, pathogens, and abiotic stress.[8][9] |
| Link between Gβγ and MAPK | Gβγ can activate the Ras-Raf-MEK-ERK cascade through various intermediates. | Gβγ (Ste4/Ste18) is essential for the activation of the pheromone response MAPK cascade by recruiting the scaffold protein Ste5.[4] | A direct, conserved signaling module linking Gβγ to MAPK activation is not clearly established. G-protein and MAPK pathways are both crucial for plant signaling but may operate more independently or through different cross-talk mechanisms. |
Signaling Pathway Diagrams
Mammalian Gβγ-Mediated ERK Activation
Caption: this compound bypasses GPCR activation to promote Gβγ-mediated ERK signaling in mammals.
Fungal Pheromone Response Pathway in S. cerevisiae
Caption: Gβγ (Ste4/18) is a key activator of the MAPK cascade in the yeast mating pathway.
Plant G-protein and MAPK Signaling Overview
Caption: Plant G-protein and MAPK pathways are complex, with less conserved direct linkage.
Experimental Protocols
ERK Phosphorylation Assay (Western Blot)
This protocol is a standard method for detecting the activation of ERK1/2 by measuring its phosphorylation state.
-
Cell Culture and Treatment:
-
Plate mammalian cells (e.g., HEK293, Rat2, or primary smooth muscle cells) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Treat cells with varying concentrations of this compound (e.g., 1-30 µM) for different time points (e.g., 1-30 minutes). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and aspirate the media.
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100 µL of 2x SDS-PAGE loading buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
-
Quantify the band intensities to determine the relative increase in ERK phosphorylation.
-
Conclusion
The mechanism of this compound—disrupting Gα-Gβγ interaction to liberate Gβγ and activate downstream signaling—is well-established in mammalian systems. A comparative analysis reveals that this fundamental principle of Gβγ-mediated activation of a MAPK cascade is conserved in fungi, as exemplified by the pheromone response pathway in S. cerevisiae. This provides a strong "cross-validation" of the core mechanistic concept across different eukaryotic kingdoms.
In contrast, while plants possess both G-protein and MAPK signaling modules, the direct, conserved linkage from Gβγ to MAPK activation seen in animals and fungi appears to be absent or has diverged significantly. This suggests that the efficacy of a tool compound like this compound would likely be limited in plant systems, highlighting the evolutionary plasticity of these crucial signaling pathways. This comparative approach not only validates the fundamental mechanism of this compound but also underscores the importance of considering the specific evolutionary context of signaling networks when designing and interpreting experiments across diverse biological systems.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. Engineering G protein-coupled receptor signalling in yeast for biotechnological and medical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Role of Gα-MAPK interaction in mating of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAP Kinase Pathways in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. asset.library.wisc.edu [asset.library.wisc.edu]
- 9. mdpi.com [mdpi.com]
studies confirming the role of mSIRK in G protein subunit dissociation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of mSIRK's Performance in Modulating G Protein Dynamics
This guide provides a comprehensive analysis of the myristoylated SIRK (this compound) peptide and its confirmed role in promoting the dissociation of G protein subunits. We will delve into the experimental evidence supporting this mechanism, compare it with alternative methods for studying and inducing G protein subunit dissociation, and provide detailed experimental protocols for key cited experiments.
I. This compound: A Novel Inducer of G Protein Subunit Dissociation
The myristoylated SIRK (this compound) peptide is a cell-permeating peptide derived from a sequence that binds to the G protein βγ subunit complex. A key study has demonstrated that this compound can induce the dissociation of the Gα subunit from the Gβγ dimer, a critical step in G protein activation, independent of receptor stimulation and nucleotide exchange.[1]
Quantitative Data Summary
While specific quantitative data from the primary literature is not publicly available, the study by Goubaeva et al. (2003) qualitatively and definitively confirms the ability of SIRK to promote the dissociation of Gα from Gβγ in vitro.[1] The table below summarizes the comparative effects of this compound and other methods.
| Method/Compound | Primary Target | Mechanism of Dissociation | Guanine Nucleotide Exchange | Receptor-Dependent |
| This compound | Gβγ subunits | Binds to Gβγ, promoting the release of Gα | No | No |
| GPCR Agonists | G Protein-Coupled Receptor (GPCR) | Agonist binding induces a conformational change in the GPCR, which acts as a GEF for the Gα subunit | Yes | Yes |
| Mastoparan | Gα subunit (intracellular loops of GPCRs mimicry) | Directly stimulates the Gα subunit, promoting GDP release and GTP binding | Yes | No |
| FRET/BRET/NanoBiT Biosensors | Gα and Gβγ subunits | Genetically encoded reporters to measure proximity changes upon dissociation | N/A (Measurement Tool) | N/A (Measurement Tool) |
II. Experimental Protocols
A. In Vitro G Protein Subunit Dissociation Assay with this compound
This protocol is based on the methodology described in the study confirming this compound's role in G protein subunit dissociation.[1]
Objective: To assess the ability of this compound to induce the dissociation of purified Gα subunits from Gβγ subunits.
Materials:
-
Purified G protein α subunits (e.g., Gαi)
-
Purified G protein βγ subunits
-
This compound peptide
-
Control peptide (e.g., a non-myristoylated or scrambled version of SIRK)
-
Buffer (e.g., Tris-HCl, pH 7.5, containing NaCl, MgCl2, and DTT)
-
Native polyacrylamide gel electrophoresis (PAGE) apparatus
-
Staining solution (e.g., Coomassie Brilliant Blue)
Procedure:
-
Reconstitution of G protein heterotrimer:
-
Incubate purified Gα and Gβγ subunits in the reaction buffer at a 1:1 molar ratio on ice for at least 30 minutes to allow for the formation of the heterotrimeric complex.
-
-
Incubation with peptides:
-
Add this compound or the control peptide to the reconstituted G protein heterotrimers at various concentrations.
-
Incubate the mixture at room temperature for a specified time (e.g., 15-30 minutes).
-
-
Native PAGE:
-
Load the samples onto a native polyacrylamide gel. Native PAGE separates protein complexes based on their size and charge without denaturation, allowing for the separation of the intact heterotrimer from the dissociated subunits.
-
Run the gel at a constant voltage in a cold room or with a cooling system to maintain the native protein structure.
-
-
Visualization:
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
The dissociated Gα and Gβγ subunits will migrate differently from the intact Gαβγ heterotrimer. An increase in the intensity of the bands corresponding to the free subunits in the presence of this compound indicates dissociation.
-
B. Alternative Method: FRET-based G Protein Dissociation Assay
Fluorescence Resonance Energy Transfer (FRET) is a widely used technique to monitor protein-protein interactions in real-time.
Objective: To measure changes in the proximity between Gα and Gβγ subunits upon stimulation.
Principle: A donor fluorophore (e.g., CFP) is fused to one G protein subunit (e.g., Gα), and an acceptor fluorophore (e.g., YFP) is fused to another (e.g., Gβ). When the subunits are in close proximity (i.e., in the heterotrimeric state), excitation of the donor fluorophore results in energy transfer to the acceptor, leading to acceptor emission. Upon dissociation, the distance between the fluorophores increases, and FRET efficiency decreases.
General Protocol Outline:
-
Construct Preparation: Generate expression vectors for Gα fused to a donor fluorophore and Gβ or Gγ fused to an acceptor fluorophore.
-
Cell Transfection: Co-transfect the constructs into a suitable cell line.
-
Live-Cell Imaging:
-
Image the cells using a fluorescence microscope equipped for FRET imaging.
-
Measure the baseline FRET signal.
-
-
Stimulation: Add the stimulus of interest (e.g., a GPCR agonist or a compound like this compound).
-
Data Acquisition and Analysis:
-
Record the change in donor and acceptor fluorescence intensity over time.
-
Calculate the FRET ratio or efficiency to quantify the extent and kinetics of subunit dissociation.
-
III. Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound-induced G Protein Dissociation
Caption: this compound directly binds to the Gβγ subunit, promoting the dissociation of the Gα subunit.
Experimental Workflow for In Vitro Dissociation Assay
References
Validating the Downstream Targets of mSIRK-Activated Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise downstream effects of therapeutic modulators is paramount. The myristoylated SIRK (mSIRK) peptide, a cell-permeable activator of G-protein βγ (Gβγ) subunits, has emerged as a valuable tool for studying G-protein signaling. By disrupting the Gα-Gβγ protein complex, this compound triggers a cascade of intracellular signaling events, primarily through the mitogen-activated protein kinase (MAPK) pathways.[1][2] This guide provides a comparative overview of experimental approaches to validate the downstream targets of the key pathways activated by this compound: Extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK.
This guide will delve into the established methodologies for identifying and validating the substrates of these kinases, presenting the strengths and limitations of each approach. While direct, comprehensive phosphoproteomic studies specifically detailing the downstream cascade of this compound are not extensively published, this guide synthesizes the known mechanisms of Gβγ signaling and the established downstream targets of the MAPK pathways to provide a robust framework for experimental design and data interpretation.
The this compound Signaling Cascade: From G-protein Dissociation to Kinase Activation
This compound acts by binding to Gβγ subunits, which promotes the dissociation of the Gα subunit.[1][2] The liberated Gβγ dimer is then free to interact with and activate a host of downstream effectors. A primary consequence of this is the activation of the MAPK signaling cascades. The activation of the ERK1/2 pathway by Gβγ can be mediated through Phosphoinositide 3-kinase γ (PI3Kγ).[3] The overall signaling pathway initiated by this compound is depicted below.
Comparative Analysis of Target Validation Methodologies
Validating the downstream targets of this compound-activated pathways requires a multi-faceted approach. Below is a comparison of common experimental techniques, outlining their principles, strengths, and weaknesses.
| Method | Principle | Strengths | Limitations | Typical Throughput |
| Western Blot | Utilizes specific antibodies to detect the phosphorylation status of a known, putative target protein in cell lysates following this compound treatment. | - Widely accessible and relatively inexpensive.- Provides quantitative data on the phosphorylation of a specific target.- Can be used to quickly screen the effects of inhibitors. | - Only suitable for known or predicted targets.- Dependent on the availability of high-quality, phospho-specific antibodies.- Low throughput. | Low |
| Phosphoproteomics (Mass Spectrometry) | Unbiased, large-scale identification and quantification of phosphorylated peptides from cell lysates after this compound stimulation. | - Global and unbiased discovery of novel phosphorylation events.- Can identify the precise site of phosphorylation.- Provides a comprehensive snapshot of the signaling network. | - Technically demanding and requires specialized equipment.- Data analysis is complex.- May not distinguish between direct and indirect substrates. | High |
| In Vitro Kinase Assay | An activated kinase (e.g., ERK1/2) is incubated with a purified, putative substrate protein in the presence of ATP to directly assess phosphorylation. | - Directly demonstrates that a protein is a substrate of a specific kinase.- Can be used to determine kinase kinetics.- Highly controlled environment. | - Does not confirm that the interaction occurs in a cellular context.- Requires purified, active kinase and substrate.- May produce false positives if the interaction is not physiologically relevant. | Low to Medium |
| siRNA-mediated Knockdown | The expression of a specific kinase (e.g., ERK1/2) is silenced using siRNA. The effect of this compound on the phosphorylation of a putative downstream target is then assessed. | - Provides evidence for the necessity of the upstream kinase in the phosphorylation of the downstream target in a cellular context.- Can help to delineate the specific pathway involved. | - Off-target effects of siRNA can confound results.- Incomplete knockdown can lead to ambiguous results.- Does not prove a direct interaction. | Medium |
Experimental Protocols
Western Blot for Phosphorylated Target Validation
This protocol outlines the steps to validate the phosphorylation of a known downstream target of the ERK pathway, such as RSK (Ribosomal S6 Kinase), following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 or a relevant cell line) and grow to 70-80% confluency. Starve cells in serum-free media for 4-6 hours. Treat cells with this compound at a predetermined optimal concentration (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30 minutes). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-RSK) overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal (by stripping and re-probing the membrane with an antibody against the total, non-phosphorylated protein) or a loading control (e.g., GAPDH or β-actin).
Phosphoproteomics Workflow for Unbiased Target Discovery
This workflow provides a high-level overview of a typical phosphoproteomics experiment to identify novel downstream targets of this compound-activated pathways.
Methodology:
-
Sample Preparation: Treat cells with this compound and appropriate controls as described for the Western blot protocol. Lyse the cells in a urea-based buffer and digest the proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the peptide sequences and localize the phosphorylation sites.
-
Quantitative Analysis: Quantify the relative abundance of phosphopeptides between this compound-treated and control samples using either label-free quantification or isotopic labeling methods (e.g., SILAC, TMT).
-
Bioinformatics and Candidate Validation: Perform bioinformatics analysis on the differentially phosphorylated proteins to identify enriched pathways and biological processes. Validate high-priority candidates using orthogonal methods like Western blotting or in vitro kinase assays.
Logical Framework for Selecting a Validation Strategy
The choice of validation method depends on the research question, available resources, and the current state of knowledge about the pathway.
Conclusion
Validating the downstream targets of this compound-activated pathways is a critical step in elucidating the functional consequences of Gβγ signaling. While a single experiment is rarely definitive, a combination of hypothesis-driven and discovery-based approaches will provide the most comprehensive and robust understanding. By employing a combination of Western blotting for specific targets, phosphoproteomics for global discovery, in vitro kinase assays for direct interaction, and siRNA-mediated knockdown for pathway necessity, researchers can confidently map the signaling networks initiated by this compound. This integrated approach will be invaluable for basic research and for the development of novel therapeutics targeting G-protein signaling pathways.
References
Independent Verification of mSIRK's Published Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published effects of the G-protein βγ binding peptide, mSIRK, against other common laboratory activators of the ERK1/2 signaling pathway. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
Introduction to G-Protein Signaling and this compound
Heterotrimeric G-proteins, composed of α, β, and γ subunits, are crucial molecular switches in cellular signaling. Upon activation by a G-protein coupled receptor (GPCR), the Gα subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer. Both Gα-GTP and the free Gβγ dimer can then modulate the activity of various downstream effectors, including enzymes and ion channels.
This compound (myristoylated-SIRKALNILGYPDYD-OH) is a cell-permeable peptide designed to directly activate G-protein signaling. It functions by binding to Gβγ subunits, which promotes the dissociation of the Gα subunit.[1] This release of Gβγ mimics the effect of GPCR activation, leading to the stimulation of downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, resulting in the phosphorylation and activation of ERK1/2.[1]
Comparative Analysis of ERK1/2 Activation
The activation of the ERK1/2 pathway is a common downstream event for a multitude of cellular stimuli. Here, we compare the effects of this compound with two widely used activators: Epidermal Growth Factor (EGF) and Phorbol 12-myristate 13-acetate (PMA).
Quantitative Comparison of ERK1/2 Activators
The following table summarizes the key quantitative parameters for this compound, EGF, and PMA in activating ERK1/2 phosphorylation, based on published data. It is important to note that these values can vary significantly depending on the cell type, experimental conditions, and detection methods.
| Activator | Mechanism of Action | Typical Concentration Range | Time to Peak ERK1/2 Activation | EC50 | Cell Types Reported |
| This compound | Binds to Gβγ subunits, promoting Gα dissociation and releasing free Gβγ.[1] | 1 - 30 µM[2] | 1 - 15 minutes[2][3] | 2.5 - 5 µM[2] | Rat Arterial Smooth Muscle Cells, Rat2 cells, CHO cells, HEK293 cells, COS7 cells |
| EGF | Binds to the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, leading to receptor dimerization, autophosphorylation, and activation of the Ras-Raf-MEK-ERK cascade.[3] | 0.1 - 100 ng/mL | 5 - 15 minutes[3][4] | ~1 ng/mL | A431 cells, PC12 cells, Human Corneal Epithelial cells, Osteoblastic cells |
| PMA | A diacylglycerol (DAG) analog that directly activates Protein Kinase C (PKC). Activated PKC can then phosphorylate and activate components of the MAPK cascade, leading to ERK1/2 activation.[5] | 10 - 100 nM[6] | 10 - 30 minutes[5][6] | ~5 nM | Jurkat cells, K-562 cells, THP-1 cells, Bovine Pulmonary Artery Endothelial Cells (BPAECs) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for inducing and measuring ERK1/2 phosphorylation using this compound, EGF, and PMA.
General Protocol for Western Blotting of Phosphorylated ERK1/2
This protocol outlines the general steps for detecting phosphorylated ERK1/2 by Western blot, a common method for quantifying the activation of the MAPK pathway.
-
Cell Culture and Starvation: Plate cells at a suitable density and grow to 70-80% confluency. Prior to stimulation, starve the cells in serum-free media for 4-24 hours to reduce basal ERK1/2 phosphorylation.
-
Stimulation: Treat the starved cells with the desired concentration of this compound, EGF, or PMA for the specified time points. Include a vehicle-treated control.
-
Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibody and re-probed with an antibody against total ERK1/2.
-
Densitometry: Quantify the band intensities using image analysis software. The ratio of phosphorylated ERK1/2 to total ERK1/2 is used to determine the relative activation.
Specific Treatment Conditions
-
This compound Stimulation:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Dilute the stock solution in serum-free media to the final desired concentration (typically 1-30 µM).
-
Incubate cells with this compound for time points ranging from 1 minute to 30 minutes.
-
-
EGF Stimulation:
-
Reconstitute lyophilized EGF in sterile water or PBS containing 0.1% BSA to create a stock solution.
-
Dilute the stock solution in serum-free media to the final desired concentration (typically 1-100 ng/mL).
-
Incubate cells with EGF for time points ranging from 2 minutes to 30 minutes.
-
-
PMA Stimulation:
-
Prepare a stock solution of PMA in DMSO.
-
Dilute the stock solution in serum-free media to the final desired concentration (typically 10-100 nM).
-
Incubate cells with PMA for time points ranging from 5 minutes to 60 minutes.
-
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Simplified G-protein signaling pathway showing the mechanism of action of this compound.
Caption: A typical experimental workflow for analyzing ERK1/2 phosphorylation.
Conclusion
This compound provides a direct method for activating Gβγ signaling and downstream pathways like ERK1/2, bypassing the need for GPCR activation. Its mechanism is distinct from receptor tyrosine kinase agonists like EGF and PKC activators like PMA. While all three compounds are effective inducers of ERK1/2 phosphorylation, the choice of activator will depend on the specific research question. This compound is a valuable tool for specifically investigating the consequences of Gβγ signaling, whereas EGF and PMA activate a broader range of signaling pathways. The provided data and protocols serve as a guide for researchers to design and interpret experiments aimed at understanding the intricate regulation of cellular signaling.
References
- 1. Stimulation of cellular signaling and G protein subunit dissociation by G protein betagamma subunit-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EGF-mediated phosphorylation of extracellular signal-regulated kinases in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of receptor tyrosine kinase activation define ERK signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of mSIRK: A Guide for Laboratory Professionals
Essential protocols for the responsible management of mSIRK waste are critical for ensuring laboratory safety and environmental compliance. As a cell-permeable peptide that activates the ERK1/2 signaling pathway, proper disposal of this compound requires careful consideration of its chemical nature and its use in experimental contexts.
Core Principles of this compound Disposal
The primary disposal route for this compound depends on its formulation and experimental application. When dissolved in solvents such as Dimethyl Sulfoxide (DMSO) or used in cell culture, the entire waste mixture must be treated as hazardous.
Liquid Waste:
-
Peptide Solutions: Solutions containing this compound should not be disposed of down the drain. They should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Solvent-Based Solutions: If this compound is dissolved in a flammable solvent like DMSO, it should be collected in a container specifically for flammable organic waste[1][2]. It is crucial to avoid mixing incompatible waste streams.
-
Aqueous Solutions: Dilute, water-soluble waste may in some cases be flushed with copious amounts of cold water, but given the biological activity of this compound, this is not recommended without explicit institutional approval[2]. The precautionary principle suggests treating it as chemical waste.
Solid Waste:
-
Contaminated Labware: Items such as pipette tips, tubes, and flasks that have come into direct contact with this compound should be disposed of as solid chemical waste. If these materials were used in cell-based assays, they should be treated as biohazardous waste[3].
-
Unused Product: Unused or expired solid this compound should be disposed of in its original container within a designated solid chemical waste stream, following institutional guidelines.
Decontamination:
-
Glassware: Reusable glassware contaminated with this compound should undergo a rigorous cleaning process, including washing with a suitable detergent and rinsing with an appropriate solvent, such as ethanol, followed by copious amounts of water. For stubborn residues, an acid bath may be necessary[3].
Experimental Context Matters: Biohazardous Waste Considerations
When this compound is used in experiments involving biological materials, such as cell cultures or animal models, all resulting waste must be treated as biohazardous.
-
Cell Culture Waste: Media, cells, and disposable labware from cell-based assays involving this compound must be collected in rigid, leak-proof containers marked with the international biohazard symbol[3]. This waste should then be decontaminated, typically through autoclaving, before final disposal.
-
Animal-Related Waste: Any materials from animal studies, including bedding and carcasses, that have been exposed to this compound should be handled in accordance with institutional and regulatory guidelines for biohazardous and animal waste.
Quantitative Data Summary: Solvent and Peptide Waste
For clarity and easy reference, the following table summarizes key disposal parameters for common components of this compound experiments.
| Waste Type | Disposal Container | Key Disposal Considerations |
| This compound (Solid) | Labeled solid chemical waste container | Dispose of in original or properly labeled container. |
| This compound in DMSO | Labeled flammable liquid waste container | Keep container closed. Do not mix with aqueous or halogenated waste[1][2]. |
| This compound in Aqueous Buffer | Labeled aqueous chemical waste container | Do not dispose down the sink unless explicitly permitted by institutional policy for the specific buffer. |
| Contaminated Sharps | Approved sharps container | Needles, scalpels, and other sharps must be placed in a puncture-resistant sharps container for disposal[2]. |
| Biohazardous Waste | Labeled, leak-proof biohazard container/bag | Must be decontaminated (e.g., autoclaved) before final disposal. If waste is both chemical and biohazardous, chemical hazards take precedence in determining the disposal route. |
Experimental Protocol: General Disposal Workflow for this compound Waste
The following provides a step-by-step guide for the proper disposal of waste generated from a typical in vitro experiment using this compound.
-
Segregation at the Source: At the laboratory bench, separate waste into distinct, clearly labeled containers:
-
Liquid waste (e.g., this compound in DMSO).
-
Solid waste (e.g., contaminated pipette tips).
-
Biohazardous waste (if applicable, e.g., treated cell culture plates).
-
-
Container Management:
-
Ensure all waste containers are appropriate for the type of waste they contain (e.g., solvent-safe for flammable liquids).
-
Keep liquid waste containers securely capped when not in use to prevent evaporation and spills.
-
Do not overfill containers.
-
-
Labeling:
-
Clearly label each waste container with its contents (e.g., "DMSO with this compound," "this compound-contaminated solid waste"). Follow your institution's specific labeling requirements.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.
-
-
Disposal Request:
-
When containers are ready for pickup, follow your institution's procedures for hazardous waste disposal, which may involve an online request system.
-
Visualization of this compound's Mechanism of Action
To better understand the experimental context in which this compound is used, the following diagram illustrates its role as an activator of the ERK1/2 signaling pathway.
Caption: this compound activates the ERK1/2 signaling pathway by targeting G-protein βγ subunits.
References
Essential Safety and Operational Guidance for Handling mSIRK
Disclaimer: The following guidance is based on the assumption that "mSIRK" is a potent small molecule kinase inhibitor, a class of compounds that requires specialized handling due to its biological activity. This information is intended for researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted for all procedures involving any potent compound.[1][2][3]
This guide provides essential safety and logistical information for the handling and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of the research environment.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure during the handling of potent compounds like this compound. The required PPE varies with the procedure and the physical form of the compound.
| Activity | Primary Engineering Control | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Handling Neat Powder (e.g., Weighing, Aliquoting) | Chemical Fume Hood or Isolator/Glove Box[4][5] | Double Nitrile Gloves[6] | Safety Goggles and Face Shield[7] | Disposable Gown with tight-fitting cuffs[6] | N95 or higher respirator required[8] |
| Preparing Stock Solutions | Chemical Fume Hood or Biosafety Cabinet | Double Nitrile Gloves | Safety Goggles | Disposable Gown | Recommended, based on risk assessment |
| Handling Dilute Solutions | Laboratory Bench or Biosafety Cabinet | Single pair of Nitrile Gloves | Safety Glasses | Lab Coat | Not generally required |
| Spill Cleanup (Powder) | N/A | Double Nitrile or Neoprene Gloves[9] | Safety Goggles and Face Shield | Disposable Gown or Coveralls | N95 or higher respirator required |
| Spill Cleanup (Liquid) | N/A | Double Nitrile or Neoprene Gloves | Safety Goggles and Face Shield | Disposable Gown or Coveralls | Recommended, based on volatility |
Detailed Protocol: Reconstitution and Dilution of this compound Powder
This protocol outlines the steps for safely preparing a stock solution of this compound from its powdered form.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation:
-
Weighing this compound:
-
Tare a sterile, pre-labeled conical tube on a calibrated analytical balance.
-
Carefully add the desired amount of this compound powder to the tube. Avoid creating dust.
-
Record the exact weight of the this compound.
-
-
Reconstitution:
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Immediately cap the tube securely.
-
-
Dissolution:
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
If desired, create smaller, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution and aliquots at the recommended temperature (typically -20°C or -80°C) in a designated and labeled freezer.
-
-
Waste Disposal:
-
Decontamination:
Visual Workflow and Logic Diagrams
Diagram 1: PPE Selection Workflow for this compound Handling
A decision tree for selecting the appropriate level of PPE.
Diagram 2: Experimental Workflow for this compound Reconstitution
A step-by-step workflow for the reconstitution of this compound.
Disposal Plan
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, pipette tips, weighing paper, empty vials) must be collected in a clearly labeled, sealed hazardous waste container.[6]
-
Liquid Waste: Unused or expired this compound solutions should be collected in a designated hazardous liquid waste container. Do not pour this compound solutions down the drain.[10]
-
Decontamination Solutions: Aqueous solutions used for decontamination should be collected as hazardous waste.
-
Waste Pickup: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to their specific procedures.
By adhering to these guidelines, researchers can safely handle this compound and other potent compounds, ensuring a secure laboratory environment.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. witpress.com [witpress.com]
- 6. osha.gov [osha.gov]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pppmag.com [pppmag.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. newindianexpress.com [newindianexpress.com]
- 15. google.com [google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
